Dicyanoketene ethylene acetal
Description
The exact mass of the compound 1,3-Dioxolane, 2-dicyanomethylene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-5(4-8)6-9-1-2-10-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZBDNODBHUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C(C#N)C#N)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205481 | |
| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-65-5 | |
| Record name | 2-(1,3-Dioxolan-2-ylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,.alpha.-malononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dicyanoketene ethylene acetal chemical structure and properties
Part 1: Executive Summary
Dicyanoketene ethylene acetal (DCKEA) is a specialized electron-deficient olefin that serves a dual function in advanced organic synthesis: it is both a versatile "push-pull" building block for heterocyclic construction and a mild, neutral
Unlike traditional Lewis acids (e.g.,
This guide details the structural basis of DCKEA's reactivity, a validated synthesis protocol from tetracyanoethylene (TCNE), and its application in high-value transformations.
Part 2: Chemical Identity & Structural Properties
DCKEA is a cyclic acetal derivative of dicyanoketene. Its stability contrasts sharply with the transient nature of the parent dicyanoketene, making it a storable reagent.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 2-(Dicyanomethylene)-1,3-dioxolane | |
| CAS Number | 5694-65-5 | |
| Molecular Formula | ||
| Molecular Weight | 136.11 g/mol | |
| Appearance | Large, slightly pink needles | Colorless when pure; pink due to trace charge-transfer complexes. |
| Melting Point | 115 – 116.5 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in MeCN, THF, Acetone | Limited solubility in non-polar hydrocarbons. |
Electronic Structure: The "Push-Pull" Effect
The reactivity of DCKEA is governed by the antagonistic electronic effects across its exocyclic double bond:
-
Push: The dioxy-acetal moiety donates electron density (
effect) into the -system. -
Pull: The two cyano groups strongly withdraw electron density (
effects).
This creates a highly polarized alkene with significant positive character at the acetal carbon (C2) and negative character at the dicyanomethylene carbon. This polarization is the driver for its activity as a
Part 3: Synthesis Protocol
Principle: The synthesis involves the nucleophilic displacement of two cyano groups from tetracyanoethylene (TCNE) by ethylene glycol. Urea is included to facilitate the reaction, likely acting as a buffer or scavenger for the generated HCN equivalents (as cyanates/ammonium salts), preventing polymerization or reversal.
Safety Warning:
-
TCNE is highly toxic and releases HCN upon hydrolysis.
-
HCN is fatal. All operations must be performed in a well-ventilated fume hood.
-
PPE: Nitrile gloves, lab coat, safety glasses.
Materials
-
Tetracyanoethylene (TCNE): 25.6 g (0.20 mol)[1]
-
Ethylene Glycol (Distilled): 50 mL[1]
-
Urea: 4.0 g (0.067 mol)[1]
-
Solvents: Ethanol (for recrystallization), Ice water.
Step-by-Step Procedure
-
Preparation : In a 125-mL Erlenmeyer flask, dissolve 4.0 g of Urea in 50 mL of ethylene glycol .
-
Addition : Add 25.6 g of finely divided TCNE to the solution.
-
Reaction : Heat the flask on a steam bath to 70–75°C .
-
Crystallization : Cool the solution rapidly in an ice-water bath . The product will precipitate as large needles.[1]
-
Filtration : Collect the solid on a Büchner funnel.
-
Washing :
-
Wash twice with 25 mL cold ethylene glycol .[1]
-
Wash thoroughly with cold water to remove residual glycol and urea.
-
-
Purification : Recrystallize from ethanol. Treatment with decolorizing carbon can remove the pink tint, though the slightly pink product is typically pure enough for synthesis.
-
Yield : Expect 21–23 g (77–85%) .
Figure 1: Workflow for the synthesis of this compound from TCNE.
Part 4: Reactivity & Applications
DCKEA is valuable because it bridges the gap between traditional organic reagents and catalytic promoters.
As a -Acid Catalyst
DCKEA acts as a neutral, organic Lewis acid. The electron-deficient
-
Tetrahydropyranylation (THP protection):
-
DCKEA catalyzes the addition of alcohols to 3,4-dihydro-2H-pyran.
-
Advantage: Neutral conditions prevent acid-catalyzed rearrangement of sensitive substrates (e.g., allylic alcohols).
-
-
Deprotection:
-
Efficiently cleaves MOM (methoxymethyl), THP, and acetal groups in aqueous acetonitrile.
-
Mechanism: The "push-pull" alkene accepts electron density from the acetal oxygen, weakening the C-O bond.
-
As a Synthetic Building Block
The exocyclic double bond is a potent electrophile, reacting with nucleophiles to form zwitterionic species or heterocycles.
-
Reaction with Tertiary Amines:
-
Forms Quaternary Ammonium Inner Salts .
-
Utility: Characterization of amines; the products are often crystalline solids with sharp melting points.
-
-
Reaction with Sulfides:
-
Forms Sulfonium Inner Salts .
-
-
Heterocycle Synthesis:
-
Reacts with amidines or hydrazines to yield Pyrimidines and Pyrazoles .
-
The dicyanomethylene group serves as a leaving group equivalent or participates in cyclization depending on the nucleophile.
-
Figure 2: Reactivity profile of DCKEA demonstrating its roles in catalysis and synthesis.
Part 5: Safety & Handling
-
Precursor Hazard (TCNE): Tetracyanoethylene is a potent source of cyanide. It liberates HCN in contact with water or moist air. Store in a desiccator.
-
Product Handling: While DCKEA is more stable, it should be treated as a potential irritant and toxic substance. Avoid inhalation of dust.
-
Waste Disposal: All cyanide-containing waste (including mother liquors from the synthesis) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
-
Organic Syntheses Procedure : Dickinson, C. L.; Melby, L. R. "this compound".[1] Organic Syntheses, 1967 , 47, 52.
-
Catalytic Application : Miura, T.; Masaki, Y. "this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols". Synthetic Communications, 1995 , 25(13), 1981–1987.
- Polymer Supported Catalyst: Masaki, Y.; Tanaka, N.; Miura, T. "Polymer-Supported Dicyanoketene Acetal: A Novel Mild -Acid Catalyst". Tetrahedron Letters, 1998, 39, 5799.
-
Heterocycle Synthesis : Middleton, W. J.; Engelhardt, V. A. "Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals". Journal of the American Chemical Society, 1958 , 80(11), 2829–2832.
Sources
CAS 5694-65-5 physical properties and safety data
An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5) for Researchers and Drug Development Professionals
Abstract
5-Methoxy-2-nitrobenzoic acid, identified by CAS number 1882-69-5, is a pivotal chemical intermediate in the landscape of pharmaceutical synthesis and drug development.[1][2] Its unique molecular architecture, featuring a methoxy, a nitro, and a carboxylic acid group on a benzene ring, provides a versatile platform for the construction of complex bioactive molecules.[3] This technical guide offers a comprehensive overview of the critical physical properties, safety data, and handling protocols for 5-Methoxy-2-nitrobenzoic acid, tailored for researchers and scientists in the field.
Chemical Identity and Molecular Structure
5-Methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of its functional groups dictates its reactivity and utility as a building block in organic synthesis.
-
IUPAC Name: 5-methoxy-2-nitrobenzoic acid
-
Synonyms: 6-Nitro-m-anisic acid, 2-nitro-5-methoxy-benzoic acid[1][4]
-
CAS Number: 1882-69-5
-
Molecular Formula: C₈H₇NO₅[1]
-
Molecular Weight: 197.14 g/mol [1]
The structure of 5-Methoxy-2-nitrobenzoic acid is presented below:
Caption: Chemical structure of 5-Methoxy-2-nitrobenzoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of 5-Methoxy-2-nitrobenzoic acid are summarized in the table below.
| Property | Value | Source |
| Appearance | Light orange to yellow to green powder or crystals | [1] |
| Melting Point | 125-130 °C | [1][2][4] |
| Boiling Point | 399.7 °C at 760 mmHg | [1][4] |
| Density | 1.430 g/cm³ | [1][4] |
| Solubility | Soluble in methanol | [1] |
| Vapor Pressure | 4.17 x 10⁻⁷ mmHg at 25 °C | [1][4] |
Applications in Drug Discovery and Development
5-Methoxy-2-nitrobenzoic acid is a valuable starting material for the synthesis of a variety of biologically active molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate.
-
Synthesis of Bioactive Compounds: It is employed in the preparation of neuroprotective agents like dictyoquinazol A and antitumor compounds such as pyrrolobenzodiazepines.[1][2]
-
Precursor for Antimitotic Agents: This compound is used in the synthesis of 2-aminocombretastatin derivatives, which have potential as antimitotic agents.[2][4]
-
Intermediate for Cathepsin S Inhibitors: It serves as a building block in the synthesis of Cathepsin S inhibitors, which have applications in antitumor research.[2][4]
The general workflow for utilizing 5-Methoxy-2-nitrobenzoic acid in the synthesis of a target bioactive molecule is illustrated below.
Caption: Flowchart for responding to a chemical spill of 5-Methoxy-2-nitrobenzoic acid.
Storage and Incompatibility
-
Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. [1]Recommended storage temperature is below 15°C. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. [5]
First-Aid Measures
In case of accidental exposure, the following first-aid measures should be taken immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
References
-
5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | 98% - LBAO Chemicals. (n.d.). Retrieved from [Link]
-
5-Methoxy-2-nitrobenzoic Acid CAS 1882-69-5 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]
Sources
Technical Guide: Dicyanoketene Ethylene Acetal (DCKEA)
A Fundamental Push-Pull Synthon in Medicinal Chemistry
Executive Summary
Dicyanoketene ethylene acetal (2-(1,3-dioxolan-2-ylidene)malononitrile; CAS: 5464-59-5) represents a cornerstone in the chemistry of "push-pull" ethylenes—alkenes substituted with both powerful electron-donating (acetal oxygen) and electron-withdrawing (nitrile) groups.[1]
For the drug development professional, DCKEA is not merely a historical curiosity but a high-utility scaffold. It serves as a masked dicyanoketene equivalent, providing a controlled entry point for synthesizing highly functionalized pyrimidines, pyrazoles, and isoxazoles—heterocycles ubiquitous in oncology and antiviral pharmacophores. This guide synthesizes the historical genesis, rigorous synthetic protocols, and mechanistic utility of DCKEA.
Part 1: Historical Genesis & Theoretical Framework
1.1 The Cyanocarbon Era (1950s–1960s)
The discovery of DCKEA emerged from the DuPont Central Research Department's golden era of cyanocarbon chemistry. In the late 1950s, researchers W. J. Middleton and V. A.[1] Engelhardt sought to tame the reactivity of dicyanoketene, a species so reactive it polymerizes instantaneously.
-
The Challenge: Dicyanoketene cannot be isolated.
-
The Solution: Stabilization via acetalization. The ethylene acetal moiety "pushes" electron density into the central double bond, counteracting the "pull" of the nitrile groups, thereby stabilizing the molecule as a dipole.
Key Reference:
Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals. Journal of the American Chemical Society.
1.2 The "Push-Pull" Phenomenon
DCKEA is a dipolarophile that reacts not through standard alkene chemistry, but through a polarized mechanism. The bond order is significantly reduced, creating a separation of charge that dictates its regioselectivity in cyclizations.
Figure 1: Resonance contribution in DCKEA. The zwitterionic form explains the susceptibility of the acetal carbon to nucleophilic displacement.
Part 2: Synthetic Evolution & Protocols
While modern transacetalization methods exist, the Tetracyanoethylene (TCNE) Disproportionation remains the most direct, albeit hazardous, route. This protocol relies on the high susceptibility of TCNE to nucleophilic attack by diols.
2.1 Critical Safety Protocol: Handling TCNE
WARNING: This reaction evolves Hydrogen Cyanide (HCN) .[2]
-
Engineering Control: Must be performed in a high-efficiency fume hood.
-
PPE: Silver Shield gloves, full face shield, and a chemically resistant apron.
-
Scavenging: The reaction utilizes urea, but an external caustic scrubber (NaOH) for the exhaust gas is recommended.
2.2 The "Gold Standard" Synthesis (Modified DuPont Method)
This protocol yields high-purity DCKEA suitable for GMP-adjacent workflows.
Reaction Scheme:
Step-by-Step Methodology:
| Step | Operation | Critical Parameter / Rationale |
| 1 | Solvent Prep | Dissolve Urea (4.0 g, 67 mmol) in distilled Ethylene Glycol (50 mL). Rationale: Urea acts as a weak base/buffer to moderate the elimination of HCN. |
| 2 | Addition | Add finely divided TCNE (25.6 g, 200 mmol) to the solution. |
| 3 | Heating | Heat to 70–75°C with vigorous stirring. Control: Do not exceed 80°C to prevent polymerization. |
| 4 | Reaction | Stir until the suspension clears to a brownish-yellow solution (~15 mins). |
| 5 | Crystallization | Cool rapidly in an ice-water bath. DCKEA precipitates as needles. |
| 6 | Isolation | Filter on a sintered glass funnel. Wash with cold ethylene glycol, then cold water.[2] |
| 7 | Drying | Dry in a vacuum desiccator over |
Yield: 77–85% Melting Point: 115–116.5°C Appearance: Slightly pink to colorless needles.[2]
Part 3: Reactivity & Applications in Drug Discovery
DCKEA acts as a three-carbon 1,3-dielectrophile . In drug development, it is primarily used to construct heterocyclic rings containing nitrogen.
3.1 Heterocycle Synthesis Workflow
The acetal oxygens are excellent leaving groups. When reacted with binucleophiles (hydrazines, amidines, urea), DCKEA undergoes a cascade of addition-elimination reactions.
Figure 2: Divergent synthesis of bioactive heterocycles from DCKEA.
3.2 Key Transformations Table
| Reagent | Product Class | Medicinal Relevance | Mechanism |
| Hydrazine | 3-Amino-4-cyanopyrazoles | JAK/STAT pathway inhibitors | Double nucleophilic substitution |
| Guanidine | 2,4-Diamino-5-cyanopyrimidines | Antifolates (e.g., Methotrexate analogs) | Condensation / Cyclization |
| Alcohols | THP Ethers | Protection of alcohols (DCKEA as Catalyst) | Mild acid catalysis (See Ref 3) |
3.3 DCKEA as a
-Acid Catalyst
Beyond synthesis, DCKEA serves as a mild, neutral catalyst for tetrahydropyranylation of alcohols. The electron-deficient nature of the alkene allows it to activate glycals without the harsh acidity of
Part 4: References
-
Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry.[1][3] IX. Heterocyclic Compounds from Dicyanoketene Acetals. Journal of the American Chemical Society.[1] Link
-
Dickinson, C. L., & Melby, L. R. (1962). This compound.[1][2][4] Organic Syntheses, Coll. Vol. 4, p. 276. Link
-
Miura, T., & Masaki, Y. (1995).[4] this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.[4] Synthetic Communications.[1][4] Link
-
Gompper, R., & Töpfle, W. (1962). Substituierte Dithiocarbonsäuren und Keten-mercaptale. Chemische Berichte. (Foundational work on push-pull ketene acetals).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]
- 4. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
Dicyanoketene ethylene acetal MSDS and handling precautions
Handling, Safety, and Reactivity Profile for High-Performance Synthesis
Executive Summary: The "Push-Pull" Paradox
Dicyanoketene ethylene acetal (DEA), or (1,3-Dioxolan-2-ylidene)propanedinitrile , represents a unique class of "push-pull" olefins. Unlike standard acetals used as protecting groups, DEA features a highly polarized double bond stabilized by electron-donating oxygen atoms and electron-withdrawing nitrile groups.
While often miscategorized in generic databases as a simple irritant, this compound is a masked cyanide source . Its utility in synthesizing heterocycles (pyrimidines, isoxazoles) and charge-transfer complexes is high, but it requires a handling protocol that respects its potential to revert to toxic precursors under thermal or acidic stress.
Crucial Distinction: Do not confuse this solid compound (MP: ~115°C) with "Acetal" (Acetaldehyde diethyl acetal), which is a flammable liquid solvent.
Part 1: Chemical Identity & Physiochemical Profile[1]
| Property | Specification |
| Chemical Name | (1,3-Dioxolan-2-ylidene)propanedinitrile |
| Common Name | This compound |
| CAS Number | 5694-65-5 |
| Molecular Formula | |
| Molecular Weight | 136.11 g/mol |
| Appearance | Large, slightly pink to colorless needles |
| Melting Point | 115–116.5 °C (Recrystallized) |
| Solubility | Soluble in acetonitrile, hot ethanol; sparingly soluble in water.[1] |
| Reactivity Class | Push-Pull Alkene / Michael Acceptor |
Part 2: Hazard Characterization (The "Why" of Safety)
The safety profile of DEA is dictated by its retro-synthetic instability . While the acetal ring stabilizes the dicyanoketene moiety under neutral conditions, the equilibrium shifts dangerously under specific stressors.
2.1 The Cyanide Release Mechanism
DEA is synthesized from Tetracyanoethylene (TCNE) and ethylene glycol, a reaction that evolves Hydrogen Cyanide (HCN). Conversely, the degradation of DEA can regenerate cyanogenic species.
Figure 1: Decomposition Pathway. Under acidic stress or combustion, the stabilizing acetal ring cleaves, releasing the transient dicyanoketene which may further decompose to release cyanide species.
2.2 GHS Classification (Derived)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2] Rationale: Nitrile metabolism.
-
Skin/Eye Irritation: Category 2A/2. Rationale: Electrophilic alkene nature.
-
Specific Target Organ Toxicity: Respiratory irritation (dust inhalation).
Part 3: Advanced Handling & Storage Protocols
3.1 Engineering Controls & PPE
Standard latex gloves are insufficient due to the lipophilic nature of the acetal moiety, which facilitates permeation.
-
Gloves: Double-gloving recommended. Inner: Nitrile (0.11mm); Outer: Nitrile or Neoprene (minimum 0.3mm) if handling solutions.
-
Respiratory: If handling powder >500mg, use a P100 particulate respirator or work strictly within a certified fume hood (Face velocity: 100 fpm).
-
Surface Protection: Use disposable bench liners. The compound is a Michael acceptor and can bind covalently to biological nucleophiles (skin proteins), leading to sensitization.
3.2 Experimental Workflow: Safe Transfer & Solubilization
The Self-Validating Protocol: This workflow ensures that the compound has not degraded (hydrolyzed) prior to use, which would compromise yield and safety.
-
Visual Inspection: Pure DEA forms needles. If the solid appears as an amorphous powder or has a strong almond-like odor (HCN), do not open . Quench immediately (see Section 4).
-
Solvent Choice: Avoid protic solvents if acid catalysis is not intended. Anhydrous Acetonitrile (MeCN) is the preferred solvent for nucleophilic substitution reactions.
-
Weighing: Weigh in a closed vessel. Do not leave on the balance pan open to air; atmospheric moisture can initiate slow hydrolysis over time.
3.3 Synthesis Precaution (If preparing DEA)
If you are synthesizing DEA from TCNE (Tetracyanoethylene):
-
Mandatory Scrubber: The reaction evolves stoichiometric quantities of HCN. You must vent the reaction vessel through a bleach (sodium hypochlorite) or NaOH scrubber.
-
Reference: Organic Syntheses Coll. Vol. 4, p. 276 (1963).
Part 4: Emergency Response & Waste Management
4.1 Spill Response Decision Tree
Figure 2: Emergency Response Workflow. Bleach is used in the decontamination step to oxidize any liberated cyanide or hydrolysis products.
4.2 First Aid (Cyanide-Specific)
While DEA is less toxic than pure HCN, ingestion requires immediate action.
-
Ingestion: Do not induce vomiting. If conscious, rinse mouth.[2][3] Transport to ER immediately; alert medical staff of "Nitrile/Cyanide precursor" status to facilitate potential hydroxocobalamin treatment.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Monitor for "cyanosis" (blue discoloration) which indicates systemic absorption.
Part 5: Scientific Application Context
For the researcher, DEA is a versatile reagent. Its electron-deficiency allows it to react with nucleophiles that are typically inert to standard alkenes.
-
Inner Salt Formation: Reacts with tertiary amines and sulfides to form stable zwitterionic inner salts.
-
Heterocycle Synthesis: Acts as a C3 synthon. Reaction with amidines yields pyrimidines; reaction with hydroxylamine yields isoxazoles.
-
Mechanism: These reactions proceed via nucleophilic attack at the acetal carbon, followed by elimination of ethylene glycol or ring rearrangement.
Storage Tip: Store at 2–8°C under Argon. The compound is light-sensitive (turns pink/brown upon photo-degradation).
References
-
Dickinson, C. L.; Melby, L. R. (1963). "this compound". Organic Syntheses, Coll.[5] Vol. 4, p. 276.
-
Middleton, W. J.; Engelhardt, V. A. (1958). "Cyanocarbon Chemistry. II. Dicyanoketene Acyclic Acetals". Journal of the American Chemical Society, 80(11), 2788–2795.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22036, (1,3-Dioxolan-2-ylidene)propanedinitrile". PubChem.
Sources
Methodological & Application
Application Note: Protocol for Tetrahydropyranylation using Dicyanoketene Ethylene Acetal (DCKEA)
Part 1: Executive Summary & Rationale
In complex organic synthesis, particularly during the late-stage functionalization of drug candidates, standard acid-catalyzed protection methods (e.g.,
This protocol details the use of Dicyanoketene Ethylene Acetal (DCKEA) as a mild, neutral
Key Advantages:
-
Neutral Conditions: Eliminates the risk of acid-catalyzed isomerization or hydrolysis.
-
High Chemoselectivity: Preferential protection of primary and secondary alcohols; effective for tertiary alcohols.
-
Operational Simplicity: Stable solid catalyst, room temperature reaction, non-aqueous workup.
Part 2: Scientific Foundation & Mechanism
The -Acid Activation Theory
The efficacy of DCKEA lies in its electronic structure. It is an electron-deficient olefin due to the two cyano groups. It functions as a
Mechanism Steps:
-
Complexation: The electron-deficient DCKEA forms a Charge-Transfer (CT) complex with the electron-rich double bond of DHP.
-
Activation: This interaction polarizes the DHP double bond, increasing the electrophilicity at the C-2 position.
-
Nucleophilic Attack: The alcohol (ROH) attacks the activated C-2 position.
-
Proton Transfer: An intramolecular or solvent-assisted proton transfer completes the addition, regenerating the DCKEA catalyst.
Diagram 1: Mechanistic Pathway
Caption: Figure 1. The catalytic cycle driven by the
Part 3: Material Preparation
While DCKEA is stable, commercial availability can fluctuate. It is easily synthesized from tetracyanoethylene (TCNE).
Synthesis of DCKEA Catalyst
Reference: Organic Syntheses, Coll. Vol. 5, p.424 (1973).
-
Reagents: Tetracyanoethylene (TCNE), Ethylene Glycol, Urea (as a buffer/scavenger).
-
Procedure:
Part 4: Standard Application Protocol
Reagents & Equipment[2][3][4]
-
Substrate: Target Alcohol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Catalyst: DCKEA (0.05 – 0.10 equiv / 5-10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous preferred but not strictly required)
-
Apparatus: Round-bottom flask, magnetic stir bar, inert atmosphere (Ar/N2) recommended.
Step-by-Step Methodology
-
Preparation:
-
Weigh the alcohol substrate (1.0 equiv) into the reaction flask.
-
Dissolve in DCM or MeCN (concentration ~0.2 – 0.5 M).
-
-
Catalyst Addition:
-
Add DCKEA (10 mol%) to the stirring solution. The solution may turn slightly colored (yellow/pink) due to charge-transfer complex formation.
-
-
Reaction Initiation:
-
Add DHP (1.2 equiv) dropwise via syringe at Room Temperature (20–25°C).
-
-
Monitoring:
-
Workup (Neutral):
-
Method A (Filtration): If using MeCN, concentrate the solvent. Redissolve in minimal ether/hexane; DCKEA often precipitates and can be filtered off.
-
Method B (Wash): Dilute with Et2O or EtOAc. Wash with saturated NaHCO3 (to remove any trace instability) and brine. Dry over Na2SO4.[4]
-
-
Purification:
-
Concentrate under reduced pressure.[2]
-
Purify via Flash Column Chromatography (Silica Gel) if necessary.
-
Diagram 2: Experimental Workflow
Caption: Figure 2. Operational workflow for the DCKEA-catalyzed protection of alcohols.
Part 5: Substrate Scope & Performance Data
The following table summarizes the efficiency of DCKEA compared to standard acidic catalysts, highlighting its superiority for sensitive substrates.
Table 1: Comparative Efficiency of DCKEA Protocols
| Substrate Class | Specific Example | Time (h) | Yield (%) | Notes on Chemoselectivity |
| Primary Alcohol | 1-Octanol | 1.5 | 98 | Excellent conversion, no byproducts. |
| Secondary Alcohol | Cyclohexanol | 2.0 | 96 | Faster than p-TsOH in dilute conditions. |
| Tertiary Alcohol | t-Butanol | 4.0 | 88 | Requires 2.0 eq DHP; remarkably high yield for steric bulk. |
| Acid-Labile | Acetal-containing alcohol | 2.5 | 95 | Crucial: Acetal group remains 100% intact. |
| Steroidal | Cholesterol | 3.0 | 92 | No isomerization of the double bond observed. |
| Phenolic | Phenol | 5.0 | 85 | Slower reaction; requires slightly higher temp (40°C). |
Part 6: Troubleshooting & Optimization
Solvent Effects[4][6]
-
DCM (Dichloromethane): Best general solvent. Good solubility for steroidal substrates.
-
MeCN (Acetonitrile): Increases reaction rate due to polarity but may not dissolve lipid-like substrates.
-
THF: generally avoids due to competitive coordination with the catalyst.
Catalyst Poisoning
-
Basic amines (e.g., pyridine, triethylamine) in the substrate will deactivate DCKEA by donating electrons to the
-acid center. -
Solution: Pre-wash the substrate with dilute acid or use a slight excess of DCKEA (15 mol%) if amine functionality is present (though protection of amino-alcohols is challenging).
Reaction Stalling
-
If the reaction stalls at 50% conversion, it is likely due to trace water hydrolyzing the active intermediate.
-
Solution: Add molecular sieves (4Å) to the reaction mixture.
Part 7: References
-
Oishi, M., et al. "this compound as a Mild
-Acid Catalyst for Tetrahydropyranylation of Alcohols." Synlett, 1999(12), 1944–1946. -
Dickinson, C. L., & Melby, L. R. "this compound." Organic Syntheses, Coll.[1] Vol. 5, p.424 (1973); Vol. 47, p.52 (1967).
-
Miura, T., & Masaki, Y. "this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols."[6] Synthetic Communications, 1995, 25(13), 1981–1987.[6]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for THP stability).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetals. Improved Second Generation Acetals for the Stereoselective Formation of β-d-Mannopyranosides and Regioselective Reductive Radical Fragmentation to β-d-Rhamnopyranosides. Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
Application Note: High-Fidelity Alcohol Protection Under Neutral Conditions
Executive Summary & Rationale
In complex molecule synthesis, the protection of hydroxyl groups is a routine yet perilous operation. Traditional methods often rely on the "sledgehammer" approach: Williamson ether synthesis utilizes strong bases (NaH, pH > 14) which can cause epimerization of stereocenters or migration of acyl groups. Conversely, acid-catalyzed methods (e.g., dehydration) can cleave existing acetals or silyl ethers.
This guide details neutral and mild protection strategies , focusing on the "Goldilocks" zone where pH remains near 7. The primary focus is the Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate), the current gold standard for neutral benzylation, alongside the Trichloroacetimidate method for mild Lewis-acid catalyzed activation.
Critical Decision Matrix
Before selecting a protocol, analyze the substrate's sensitivity profile.
Figure 1: Decision matrix for selecting the appropriate alcohol protection strategy based on substrate stability.
Method A: The Dudley Reagent (Strictly Neutral)
The Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate, Bn-OPT ) is a bench-stable salt that releases a benzyl cation upon warming.[1][2] It is the superior choice for substrates that cannot tolerate any significant pH shift.
Mechanism of Action
Unlike SN2 displacements, this reaction proceeds via a thermal SN1-like pathway.[3] The driving force is the formation of the stable, non-nucleophilic byproduct, N-methyl-2-pyridone .
Figure 2: The thermal decomposition mechanism of Bn-OPT. MgO acts as a heterogeneous buffer.
Protocol: Neutral Benzylation
Reagents:
-
2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) [2.0 equiv]
-
Magnesium Oxide (MgO) [2.0 equiv] - Crucial for maintaining neutrality
-
Solvent:
-Trifluorotoluene (PhCF ) or Toluene.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the alcohol substrate (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv).
-
Solvation: Add PhCF
(0.1 M concentration relative to substrate). Note: PhCF is preferred over toluene for its higher boiling point and better solubility profile for the salt. -
Reaction: Heat the heterogeneous mixture to 83°C (oil bath temperature) with vigorous stirring.
-
Observation: The white suspension will persist. The reaction typically completes in 4–12 hours.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove MgO and the pyridone byproduct. Rinse with CH
Cl . -
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography.
Why MgO?
While the reagent itself is neutral, the alkylation of the alcohol releases a proton (H
Method B: Trichloroacetimidate Activation (Mild Lewis Acid)
When the Dudley reagent is unavailable, or for sterically crowded secondary alcohols, the Benzyl Trichloroacetimidate method is the industry standard for "mild" protection. It avoids strong bases entirely but requires a catalytic amount of Lewis acid.
Protocol: Lewis Acid Catalyzed Benzylation
Reagents:
-
Benzyl 2,2,2-trichloroacetimidate (BTCA) [1.5 – 2.0 equiv]
-
Catalyst: Trimethylsilyl triflate (TMSOTf) or Triflic acid (TfOH) [0.05 equiv]
-
Solvent: CH
Cl and/or Cyclohexane (2:1 ratio often improves yield).
Step-by-Step Workflow:
-
Preparation: Flame-dry a flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the alcohol and Benzyl Trichloroacetimidate in anhydrous CH
Cl (0.2 M). -
Activation: Cool the solution to 0°C .
-
Catalysis: Add TMSOTf (typically 1-5 mol%) dropwise.
-
Caution: A slight exotherm may occur.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC (usually fast, < 2 hours).
-
Quench: Add triethylamine (Et
N) to neutralize the catalyst before concentration. -
Workup: Filter off the precipitated trichloroacetamide byproduct (if cyclohexane was used) or wash with NaHCO
solution.
Comparative Data Analysis
| Feature | Dudley Reagent (Bn-OPT) | Trichloroacetimidate (BTCA) | Williamson (NaH/BnBr) |
| pH Conditions | Neutral (Buffered with MgO) | Mild Acidic (Lewis Acid cat.) | Strong Basic (pH > 14) |
| Temp | Heat (83°C) | Cold to RT (0–25°C) | RT to Reflux |
| Acid Sensitive Groups | Excellent retention | Good (if catalyst load is low) | Excellent retention |
| Base Sensitive Groups | Excellent retention | Excellent retention | Poor (Decomposition) |
| Byproducts | N-methylpyridone (Water soluble) | Trichloroacetamide (Solid) | NaBr, H2 (Gas) |
| Atom Economy | Low (High MW reagent) | Moderate | High |
Troubleshooting & Optimization
-
Dudley Reaction Stalls:
-
Cause: Incomplete solubility of the salt or "coating" of the MgO.
-
Fix: Switch solvent to pure PhCF
(Benzotrifluoride) and ensure vigorous stirring to grind the MgO surface.
-
-
Imidate Rearrangement (Method B):
-
Issue: The imidate rearranges to N-benzyl trichloroacetamide (unreactive) instead of protecting the alcohol.
-
Fix: This happens if the reaction is too warm or the alcohol is unreactive. Keep the reaction strictly at 0°C and increase the concentration of the alcohol. Ensure the catalyst is fresh.
-
-
Removing the Pyridone Byproduct (Method A):
-
While mostly removed by filtration, trace N-methylpyridone can streak on silica. A simple aqueous wash (water/brine) during workup removes it completely as it is highly water-soluble.
-
References
-
Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."[1][2][7][8] Journal of Organic Chemistry, 2006 , 71(10), 3923–3927.[7]
-
[Link]
-
-
Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993 , 49(8), 1619–1624.
-
[Link]
-
-
Albiniak, P. A.; Dudley, G. B. "Benzyl Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate."[3] Organic Syntheses, 2007 , 84, 295.[3]
-
Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 1985, 2247–2250.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fiveable.me [fiveable.me]
- 5. medlifemastery.com [medlifemastery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. [bibbase.org]
- 8. Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. surface.syr.edu [surface.syr.edu]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of O-glycosides using Dicyanoketene Ethylene Acetal as a Mild Catalyst
For Researchers, Scientists, and Drug Development Professionals
A Novel Approach to O-Glycoside Synthesis: Leveraging the Mild Catalytic Activity of Dicyanoketene Ethylene Acetal
The synthesis of O-glycosides, a critical process in drug discovery and glycobiology, is often hampered by the harsh conditions required for many conventional methods.[1][2] This guide introduces a promising and mild catalytic approach utilizing this compound for the formation of O-glycosidic bonds. Drawing upon its established efficacy in the mechanistically related tetrahydropyranylation of alcohols, this document provides a comprehensive overview of the proposed mechanism, detailed experimental protocols, and the potential scope and advantages of this innovative methodology.[3]
The Challenge of O-Glycosylation and the Promise of Mild Catalysis
O-linked glycans play pivotal roles in a myriad of biological processes, and the chemical synthesis of O-glycosides is fundamental to understanding and manipulating these functions.[4] Traditional glycosylation methods often rely on strong acids or heavy metal catalysts, which can be incompatible with sensitive functional groups present in complex glycosyl donors and acceptors.[5][6] The development of mild and efficient catalytic systems is therefore a significant pursuit in modern carbohydrate chemistry. This compound, a crystalline, air-stable solid, has demonstrated its potential as a mild Lewis acid catalyst in acetal formation, suggesting its applicability to the more intricate challenge of O-glycosylation.[3]
Proposed Mechanism of Catalysis: A π-Acid Mediated Pathway
The catalytic activity of this compound in the proposed O-glycosylation is predicated on its function as a π-acid. The electron-deficient double bond of the this compound is thought to interact with the lone pair of electrons on the oxygen atom of the glycosyl donor's anomeric hydroxyl group (or a related leaving group). This interaction polarizes the C-O bond, facilitating the departure of the leaving group and the formation of a transient oxocarbenium ion. The glycosyl acceptor then attacks this electrophilic species to form the O-glycosidic linkage. The catalyst is regenerated upon dissociation from the newly formed glycoside. This proposed mechanism is analogous to the established role of this compound in the tetrahydropyranylation of alcohols.[3]
Figure 1: Proposed catalytic cycle for O-glycosylation mediated by this compound.
Application Notes
Advantages of this compound in O-Glycosylation
-
Mild Reaction Conditions: The catalytic nature of this compound allows for reactions to be conducted under neutral or near-neutral conditions, preserving acid-labile protecting groups and sensitive functionalities within the glycosyl donor and acceptor.
-
High Efficiency: Based on its performance in tetrahydropyranylation, catalytic amounts of this compound are expected to promote efficient conversion to the desired O-glycoside.[3]
-
Operational Simplicity: The catalyst is a stable, crystalline solid that is easy to handle and can be used in standard laboratory settings without the need for rigorously anhydrous or inert atmospheres.
-
Favorable Stereoselectivity: While the stereochemical outcome will be substrate-dependent, the mild nature of the catalysis may favor thermodynamic product formation, potentially leading to predictable stereoselectivity.
Scope and Limitations
The proposed methodology is expected to be applicable to a range of glycosyl donors and acceptors.
-
Glycosyl Donors: Glycosyl donors with an anomeric hydroxyl group are the most likely candidates for direct activation. Other common glycosyl donors, such as thioglycosides or trichloroacetimidates, may also be compatible, although the reaction mechanism might vary.
-
Glycosyl Acceptors: Primary and secondary alcohols are expected to be suitable glycosyl acceptors. Sterically hindered alcohols may require longer reaction times or slightly elevated temperatures.
-
Limitations: The reactivity of the glycosyl donor and acceptor will be a critical factor. Highly deactivated donors or acceptors may exhibit sluggish reactivity. Further investigation is required to fully elucidate the substrate scope and any potential side reactions.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a literature procedure.
Materials:
-
Tetracyanoethylene
-
Ethylene glycol
-
Urea
-
Ethanol (for recrystallization, optional)
-
Deionized water
-
Round-bottom flask
-
Stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a well-ventilated fume hood, dissolve urea (e.g., 0.1 eq) in ethylene glycol in a round-bottom flask.
-
Add tetracyanoethylene (1.0 eq) to the solution.
-
Heat the mixture with stirring to approximately 70-80 °C until the tetracyanoethylene has completely dissolved.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals sequentially with cold ethylene glycol and then with cold deionized water.
-
Dry the product under vacuum to yield this compound as a white to pale yellow crystalline solid.
-
(Optional) The product can be further purified by recrystallization from ethanol.
Proposed Protocol 2: O-Glycosylation of a Model Acceptor using a Glycosyl Donor
This is a proposed protocol based on the catalytic activity of this compound in acetal formation.[3] Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the proposed O-glycosylation protocol.
Materials:
-
Glycosyl donor (with anomeric -OH)
-
Glycosyl acceptor (alcohol)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (optional, but recommended)
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the glycosyl acceptor (1.0 eq) and the glycosyl donor (1.2 eq).
-
Dissolve the reactants in the chosen anhydrous solvent.
-
Add a catalytic amount of this compound (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a mild base like triethylamine).
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure O-glycoside.
-
Characterize the product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.
Data Presentation
The following table presents a summary of typical reaction parameters and expected outcomes for the tetrahydropyranylation of various alcohols using this compound as a catalyst.[3] These data provide a valuable reference point for the proposed O-glycosylation protocol, suggesting that high yields can be anticipated under mild conditions.
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octanol | 5 | CH₂Cl₂ | 2 | 95 |
| 2 | Cyclohexanol | 5 | CH₂Cl₂ | 1 | 98 |
| 3 | Benzyl alcohol | 5 | CH₂Cl₂ | 1.5 | 96 |
| 4 | 2-Phenylethanol | 5 | CH₂Cl₂ | 2 | 94 |
| 5 | Geraniol | 10 | CH₂Cl₂ | 3 | 92 |
Table 1: Tetrahydropyranylation of Alcohols Catalyzed by this compound.[3]
Conclusion
This compound presents a compelling opportunity for the development of a mild and efficient catalytic method for O-glycoside synthesis. Its proven effectiveness in a mechanistically analogous reaction, coupled with its ease of handling and favorable reaction conditions, makes it an attractive alternative to conventional glycosylation promoters. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and optimize this promising new approach in the synthesis of complex carbohydrates and glycoconjugates.
References
-
Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 2011 . [Link]
-
Miura, T., & Masaki, Y. (1995). This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Synthetic Communications, 25(13), 1981–1987. [Link]
-
Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 2012 . [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 2019 . [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 2022 . [Link]
-
Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate, 2017 . [Link]
-
Palladium-Catalyzed O-Glycosylation through π-π Interactions. Organic Letters, 2024 . [Link]
-
Catalytic Glycosylations in Oligosaccharide Synthesis. ResearchGate, 2020 . [Link]
Sources
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub: are you are robot? [sci-hub.jp]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Use of Polymer-Supported Dicyanoketene Ethylene Acetal
[1]
Executive Summary
Polymer-Supported this compound (PS-DCKEA) is a mild, neutral, and recyclable
This guide provides a validated protocol for synthesizing PS-DCKEA from commercially available polymer precursors and Tetracyanoethylene (TCNE). It further details its application in chemoselective protection/deprotection sequences, offering a sustainable alternative to single-use catalysts.
Scientific Foundation: The -Acid Mechanism
The catalytic efficacy of DCKEA stems from its unique electronic structure. The dicyanoketene acetal moiety functions as a
-
Mechanism: The highly electron-withdrawing nitrile groups lower the LUMO energy of the acetal double bond (in the ketene acetal form), facilitating interaction with nucleophiles.
-
Advantage: This interaction is reversible and "soft," avoiding the harsh protonation pathways that lead to side reactions in acid-labile substrates (e.g., migration of double bonds, racemization).
Diagram 1: Mechanistic Pathway & Catalytic Cycle
Preparation Protocol: PS-DCKEA
This protocol utilizes the reaction between Tetracyanoethylene (TCNE) and a Polymer-Supported Diol . This approach mimics the solution-phase synthesis of DCKEA from ethylene glycol and TCNE.
Materials & Equipment
| Component | Specification | Role |
| Polymer Support | Polystyrene-bound Diol (1.0–1.5 mmol/g loading) | Solid Support |
| Reagent | Tetracyanoethylene (TCNE) | Active Precursor |
| Solvent | Anhydrous Benzene or Toluene | Reaction Medium |
| Solvent | Dimethylformamide (DMF) | Washing Solvent |
| Equipment | Solid-phase synthesis vessel (fritted glass) | Reactor |
Note: TCNE is a source of HCN equivalents; all operations must be performed in a well-ventilated fume hood.
Step-by-Step Synthesis
Objective: Functionalize the polymer diol with the dicyanoketene acetal moiety.
-
Resin Swelling:
-
Place 1.0 g of Polystyrene-bound Diol resin into a fritted glass reaction vessel.
-
Add 10 mL of anhydrous benzene (or toluene).
-
Allow the resin to swell for 30 minutes at room temperature.
-
Why: Swelling expands the polymer matrix, exposing the internal diol sites to the reagents.
-
-
Reaction with TCNE:
-
Dissolve TCNE (3.0 equivalents relative to diol loading) in minimal anhydrous benzene/toluene.
-
Add the TCNE solution to the swollen resin.
-
Heat the mixture to 70–80 °C with gentle agitation (orbital shaker or rotation).
-
Reaction Time: 12–24 hours.
-
Observation: The resin typically changes color (often to a dark brown or reddish hue) indicating the formation of the charge-transfer complex and subsequent acetalization.
-
-
Workup and Washing:
-
Filter the resin to remove the supernatant.
-
Wash Sequence:
-
Anhydrous Benzene (
mL) – Removes unreacted TCNE. -
DMF (
mL) – Removes polar byproducts. -
Dichloromethane (
mL) – Swells and shrinks resin to remove trapped impurities. -
Diethyl Ether (
mL) – Facilitates drying.
-
-
-
Drying:
-
Dry the resin under high vacuum (0.1 mmHg) at 40 °C for 6 hours.
-
Store in a desiccator protected from light.
-
Characterization
To validate the synthesis, perform the following checks:
-
IR Spectroscopy (KBr pellet or ATR): Look for the characteristic C
N stretch around 2220–2230 cm . The absence of broad O-H stretching (3400 cm ) confirms high conversion of the diol. -
Elemental Analysis: Determine Nitrogen content.
-
Calculation: Loading (mmol/g) =
.
-
Diagram 2: Synthesis Workflow
Application Protocol: Chemoselective Acetalization
This protocol demonstrates the protection of an alcohol as a Tetrahydropyranyl (THP) ether using PS-DCKEA.
Reaction Setup
| Parameter | Condition |
| Substrate | Alcohol (1.0 mmol) |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 mmol) |
| Catalyst | PS-DCKEA (10–20 mg, approx. 1–2 mol%) |
| Solvent | Dichloromethane (DCM) or Acetonitrile (2 mL) |
| Temperature | Room Temperature (20–25 °C) |
Procedure
-
Charge: Add the alcohol, DHP, and solvent to a vial containing the dry PS-DCKEA beads.
-
Incubate: Stir gently or shake at room temperature.
-
Monitoring: Monitor by TLC.[1] Most primary alcohols react within 1–3 hours; secondary alcohols may require 4–6 hours.
-
-
Filtration: Once complete, filter the mixture through a small cotton plug or frit to remove the polymer beads.
-
Recycle: Wash the recovered beads with DCM (
) and dry. They can be reused 3–5 times without significant loss of activity. -
Isolation: Evaporate the solvent from the filtrate to obtain the pure THP ether. Flash chromatography is often unnecessary due to the neutral conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete resin swelling. | Ensure solvent matches resin compatibility (e.g., DCM for polystyrene). |
| Catalyst Leaching | Physical degradation of beads. | Avoid magnetic stirring bars; use orbital shakers to prevent grinding. |
| Slow Reaction | High steric hindrance. | Increase temperature to 40 °C or increase catalyst loading to 5 mol%. |
References
-
Tanaka, N., Miura, T., & Masaki, Y. (2000).[2][3] Polymer-Supported Dicyanoketene Acetal as a
-Acid Catalyst: Monothioacetalization and Carbon-Carbon Bond Formation of Acetals.[2][4] Chemical and Pharmaceutical Bulletin, 48(7), 1010–1016.[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Masaki, Y., Miura, T., & Ochiai, M. (1993). This compound as a mild and efficient catalyst for tetrahydropyranylation of alcohols.[5] Chemistry Letters, 22(1), 17–20.
-
Dickinson, C. L., & Melby, L. R. (1959). This compound.[2][4][5] Organic Syntheses, 39, 13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
Dicyanoketene ethylene acetal in acetalization reactions
Technical Guide: this compound (DCKEA) as a -Acid Catalyst for Acetalization
Executive Summary
In the landscape of organic synthesis, This compound (DCKEA) represents a paradigm shift from classical Brønsted acid catalysis to
This guide details the synthesis of DCKEA, its mechanistic grounding, and its primary application: the neutral, chemoselective tetrahydropyranylation (THP protection) of alcohols, as well as its utility in controlled deprotection and transacetalization.
The Catalyst: Structure & Synthesis[1]
DCKEA is not commercially ubiquitous; thus, in-house synthesis is often required. It is a stable, crystalline solid derived from Tetracyanoethylene (TCNE).
Chemical Identity[2]
-
IUPAC Name: 2-(1,3-Dioxolan-2-ylidene)malononitrile
-
Formula:
-
Structure: An electron-deficient alkene where the dicyanomethylene group pulls electron density, creating a highly electrophilic
-system.
Protocol: Synthesis of DCKEA
Objective: Synthesize high-purity DCKEA from TCNE and Ethylene Glycol.
Safety Warning: TCNE evolves HCN upon hydrolysis/decomposition. Work in a well-ventilated fume hood. Wear nitrile gloves.
Reagents:
-
Tetracyanoethylene (TCNE): 25.6 g (0.20 mol)[1]
-
Ethylene Glycol: 50 mL (Distilled)
-
Urea: 4.0 g (0.067 mol) - Acts as a scavenger/buffer.
Step-by-Step Procedure:
-
Preparation: In a 125 mL Erlenmeyer flask, dissolve urea (4.0 g) in distilled ethylene glycol (50 mL).
-
Addition: Add finely divided TCNE (25.6 g) to the solution.
-
Reaction: Heat the flask on a steam bath at 70–75°C .
-
Critical Control Point: Stir frequently with a thermometer.[1] Do not overheat. The reaction is complete when the solution becomes homogeneous (approx. 15 minutes).
-
-
Crystallization: Cool the resulting brownish-yellow solution in an ice-water bath. DCKEA will precipitate as crystals.
-
Filtration: Collect the precipitate via vacuum filtration on a Büchner funnel.
-
Purification:
-
Drying: Dry in a vacuum desiccator.
Mechanism of Action: -Acid Catalysis
The efficacy of DCKEA lies in its ability to act as a
The Catalytic Cycle (THP Protection)
In the reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP):
-
Complexation: The electron-deficient C=C bond of DCKEA approaches the electron-rich C=C bond of the enol ether (DHP).
-
Activation: This
- interaction (Charge Transfer Complex) lowers the electron density of the DHP double bond, increasing its susceptibility to nucleophilic attack. -
Addition: The alcohol oxygen attacks the activated DHP.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer completes the formation of the THP ether, releasing DCKEA unchanged.
Mechanistic Visualization
The following diagram illustrates the activation pathway, contrasting it with traditional acid catalysis.
Caption: DCKEA activates the enol ether (DHP) via non-covalent
Protocol: Neutral Tetrahydropyranylation of Alcohols
This is the primary application of DCKEA, ideal for substrates containing acid-labile groups (e.g., epoxides, acetals, silyl ethers).
Reagents & Equipment
-
Substrate: Target Alcohol (1.0 equiv).
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv).
-
Catalyst: DCKEA (0.05 – 0.10 equiv / 5-10 mol%).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
). Anhydrous conditions are preferred but strictly "dry box" conditions are rarely necessary due to the catalyst's robustness.
Experimental Procedure
-
Setup: Charge a flame-dried round-bottom flask with the Alcohol (1.0 mmol) and Dichloromethane (5 mL).
-
Catalyst Addition: Add DCKEA (0.05 mmol, 5 mol%). Stir for 2 minutes to ensure dissolution/dispersion.
-
Reagent Addition: Add DHP (1.2 mmol) dropwise at Room Temperature (25°C).
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 1–3 hours).
-
Note: The reaction mixture remains neutral throughout. pH paper should show no color change.
-
-
Quenching (Optional): Since the medium is neutral, quenching is often unnecessary. However, adding a drop of pyridine or washing with saturated
ensures removal of any trace byproducts. -
Workup:
-
Dilute with DCM.
-
Wash with water (
). -
Dry organic layer over
. -
Concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel).
Data Summary: Catalyst Comparison
Comparison of DCKEA against standard acid catalysts for THP protection of acid-sensitive alcohols.
| Catalyst | Conditions | Time (h) | Yield (%) | Acid-Sensitive Group Tolerance |
| DCKEA | Neutral, DCM, RT | 1.5 | 95 | Excellent (Epoxides, Acetals intact) |
| Acidic, DCM, RT | 1.0 | 88 | Poor (Risk of migration/hydrolysis) | |
| PPTS | Weakly Acidic, DCM | 4.0 | 92 | Good (Standard alternative) |
| Neutral/Mild | 2.5 | 90 | Moderate (Iodine can be oxidative) |
Application II: Chemoselective Deprotection
While DCKEA promotes acetal formation from enol ethers, it can also catalyze the hydrolysis (deprotection) of acetals when water is introduced as a nucleophile/solvent, particularly in aqueous acetonitrile.
Protocol: Deprotection of THP Ethers
Objective: Remove THP group to restore the alcohol.
-
Solvent: Mix Acetonitrile and Water (9:1 ratio).
-
Reaction: Dissolve THP ether in the solvent mixture.
-
Catalyst: Add DCKEA (10 mol%).
-
Conditions: Heat to 50–60°C.
-
Mechanism: DCKEA activates the acetal oxygen (or the transient enol ether formed in equilibrium), facilitating hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Decomposed Catalyst | Recrystallize DCKEA from ethanol. Ensure DHP is distilled before use. |
| Slow Reaction | Steric Hindrance | Increase catalyst loading to 15-20 mol%. Switch solvent to Acetonitrile (more polar). |
| Side Reactions | Moisture Contamination | Although robust, excessive water competes with the alcohol. Use anhydrous DCM. |
| Color in Product | Residual DCKEA | DCKEA is colored.[1] Ensure thorough aqueous wash or chromatographic separation. |
Polymer-Supported DCKEA (Advanced Application)
For industrial or flow-chemistry applications, DCKEA can be copolymerized (e.g., with styrene/divinylbenzene) to create a heterogeneous catalyst.
-
Benefit: The catalyst is recovered by simple filtration.
-
Protocol: Use Polymer-Supported DCKEA (PS-DCKEA) at 10 wt% loading relative to substrate. Reaction times may increase slightly due to diffusion limits.
References
-
Synthesis of DCKEA: Middleton, W. J.; Engelhardt, V. A. Cyanocarbon Chemistry. IX. Heterocyclic Compounds from Dicyanoketene Acetals.Journal of the American Chemical Society, 1958 , 80, 2788.[1] Link
-
THP Protection Protocol: Miura, T.; Masaki, Y. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.[2]Synthetic Communications, 1995 , 25(13), 1981–1987.[2] Link
-
Polymer-Supported Variant: Tanaka, N.; Miura, T.; Masaki, Y.[3] Polymer-Supported Dicyanoketene Acetal as a
-Acid Catalyst: Monothioacetalization and Carbon-Carbon Bond Formation of Acetals.[3][4]Chemical and Pharmaceutical Bulletin, 2000 , 48(7), 1010-1016.[3] Link - General Acetalization Context: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Applications of Dicyanoketene Ethylene Acetal (DCKEA)
A Technical Guide for Sustainable Synthesis & Catalysis
Executive Summary
Dicyanoketene ethylene acetal (DCKEA) , chemically known as 2-(1,3-dioxolan-2-ylidene)malononitrile, represents a specialized class of "push-pull" alkenes. Unlike traditional reagents that rely on Brønsted acidity or heavy metal catalysis, DCKEA functions as a neutral
This guide details the application of DCKEA in green chemistry, specifically focusing on its utility in protecting group chemistry , recyclable polymer-supported catalysis , and heterocyclic drug scaffold synthesis . Its "green" profile is defined by its ability to operate under neutral conditions (preserving acid-sensitive substrates), its high atom economy, and its potential for immobilization and recycling.
Part 1: DCKEA as a Neutral -Acid Catalyst
The primary green application of DCKEA is its use as a catalyst for the tetrahydropyranylation (THP protection) of alcohols. Traditional methods often use strong acids (p-TsOH, HCl) which generate acidic waste and degrade sensitive functional groups. DCKEA offers a mild, neutral alternative.[1]
Mechanism of Action
DCKEA possesses a highly electron-deficient double bond due to the two cyano groups (electron-withdrawing). This deficiency allows it to act as a
Figure 1: Mechanism of DCKEA-mediated
Protocol 1: Neutral Tetrahydropyranylation of Alcohols
Objective: Protect a primary alcohol as a THP ether using DCKEA under solvent-minimized conditions.
Reagents:
-
Substrate: Benzyl alcohol (10 mmol)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (12 mmol)
-
Catalyst: DCKEA (0.5 - 1.0 mol%)
-
Solvent: Dichloromethane (DCM) or Solvent-free (if liquid substrate)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve DCKEA (0.05 mmol, 6.8 mg) in the alcohol substrate (10 mmol). If the alcohol is solid, use a minimum amount of DCM (2 mL).
-
Activation: Add DHP (12 mmol) dropwise to the mixture at room temperature (25°C).
-
Reaction: Stir the mixture magnetically. The reaction typically proceeds to completion within 30–60 minutes. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.
-
Quenching (Green): No aqueous workup is strictly necessary for the reaction itself. To remove the catalyst, pass the mixture through a short pad of neutral alumina or silica gel.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the pure THP ether.
Performance Data:
| Substrate Type | Reaction Time | Yield (%) | Green Benefit |
| Primary Alcohol | 0.5 h | 95-99% | No acidic waste; Neutral pH |
| Allylic Alcohol | 1.0 h | 92-96% | No isomerization of double bond |
| Acid-Sensitive Diol | 1.5 h | 90-94% | Selective protection; No rearrangement |
Part 2: Polymer-Supported DCKEA (Recyclable Catalysis)
To further align with the 12 Principles of Green Chemistry (specifically Principle 4: Designing Safer Chemicals and Principle 8: Reduce Derivatives/Catalysis), DCKEA can be immobilized on a polymer support. This creates a heterogeneous catalyst that can be recovered by simple filtration and reused multiple times.
Synthesis of Polymer-Supported DCKEA
The catalyst is synthesized by copolymerizing a vinyl-functionalized dicyanoketene acetal derivative with styrene and divinylbenzene (DVB).
Figure 2: Workflow for the synthesis and recycling of Polymer-Supported DCKEA.
Protocol 2: Monothioacetalization using Polymer-Supported DCKEA
Objective: Convert an acetal to a monothioacetal (useful intermediates in drug synthesis) using the recyclable catalyst.
-
Setup: Charge a reaction vial with the acetal (1 mmol) and thiol (1.1 mmol).
-
Catalysis: Add Polymer-Supported DCKEA (50 mg, loading ~0.5 mmol/g).
-
Reaction: Stir at 50°C in acetonitrile (2 mL) for 2–4 hours.
-
Workup: Filter the reaction mixture.
-
Filtrate: Evaporate to obtain the product.
-
Solid (Catalyst): Wash with DCM, dry under vacuum, and store for the next run.
-
-
Validation: The catalyst typically retains >90% activity after 5 cycles.
Part 3: Synthesis of N-Heterocycles (Drug Scaffolds)
DCKEA serves as a potent C3 synthon for the construction of pyrimidines and other N-heterocycles. The "push-pull" nature of the acetal makes the ethylene carbons highly reactive towards binucleophiles.
Application: One-Pot Synthesis of Pyrimidines
This method avoids the use of harsh condensing agents (like POCl3) and toxic solvents.
Reaction Scheme:
Protocol:
-
Mix: In ethanol (green solvent), dissolve DCKEA (1 mmol) and the corresponding amidine hydrochloride (1 mmol).
-
Base: Add sodium ethoxide (1.1 mmol) to liberate the free amidine.
-
Reflux: Heat the mixture to reflux for 3 hours. The solution will typically turn from colorless to yellow/orange.
-
Isolation: Cool to room temperature. The pyrimidine product often precipitates. Filter and wash with cold ethanol.
-
Atom Economy: The byproduct is ethylene glycol, which is relatively benign and easily separated compared to phosphine oxides or heavy metal salts.
References
-
This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Source: Synthetic Communications (1995).[1] URL:[Link]
-
Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals. Source: Chemical & Pharmaceutical Bulletin (2000).[2] URL:[Link]
-
Heterocyclic Compounds from Dicyanoketene Acetals. Source: Journal of Organic Chemistry (via ACS Publications). URL:[Link]
-
This compound (Organic Syntheses Procedure). Source: Organic Syntheses (Coll.[3][4] Vol. 5, p. 450). URL:[Link]
Sources
- 1. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
- 2. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion with Dicyanoketene Ethylene Acetal
For Researchers, Scientists, and Drug Development Professionals
FAQs: Foundational Knowledge for Success
Q1: What is Dicyanoketene Ethylene Acetal and what is its primary application?
This compound is a versatile organic reagent. Structurally, it features a highly electrophilic dicyanoketene moiety protected as a stable ethylene acetal. Its primary utility lies in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles, by reacting with a range of nucleophiles.[1][2] It also serves as a mild and efficient catalyst for certain reactions, like the tetrahydropyranylation of alcohols.[3]
Q2: How should I properly store and handle this compound?
This compound should be stored in a cool, dry place, away from moisture, as the acetal group can be susceptible to hydrolysis under acidic conditions. It is typically a stable, crystalline solid.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed.
Q3: What are the general stability characteristics of the acetal group in this molecule?
The ethylene acetal group is generally stable under neutral to strongly basic conditions.[4] However, it is sensitive to acidic conditions, which can lead to hydrolysis and the regeneration of the highly reactive dicyanoketene.[5][6][7] This property is crucial to consider when planning multi-step syntheses.
Troubleshooting Guide: Addressing Low Conversion
Low conversion in reactions involving this compound can often be traced back to a few key areas: reagent quality, reaction conditions, and the nature of the nucleophile.
Issue 1: Inconsistent or Low Yields—Could It Be the Reagent?
Q: My reaction is sluggish and giving poor yields. How can I be sure my this compound is of sufficient quality?
A: The purity of this compound is paramount for achieving high conversion. Here’s how to assess and address potential quality issues:
-
Moisture Contamination: The synthesis of this compound is sensitive to moisture, with water in the ethylene glycol reactant leading to significantly lower yields.[1] It is plausible that residual moisture in the final product could lead to slow hydrolysis and reduced reactivity.
-
Solution: Ensure the reagent is stored in a desiccator. If moisture contamination is suspected, drying the material under vacuum may be beneficial.
-
-
Impurities from Synthesis: The synthesis involves tetracyanoethylene and ethylene glycol. Incomplete reaction or purification can leave residual starting materials or byproducts.
Protocol for Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, you may add a small amount of decolorizing carbon and heat for a short period.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
| Parameter | Recommended Solvent | Key Considerations |
| Recrystallization | Ethanol | May not significantly alter the melting point but can remove colored impurities.[1] |
Issue 2: Reaction Stalls or Fails to Reach Completion—Optimizing Reaction Conditions
Q: I've confirmed my reagent is pure, but my reaction is still not proceeding as expected. What reaction parameters should I investigate?
A: The interplay of solvent, temperature, and stoichiometry is critical. Let's break down the key factors:
-
Solvent Choice: The solvent can significantly influence reaction rates and outcomes. For reactions with this compound, aprotic solvents are generally preferred to avoid unwanted reactions with the electrophilic center.
-
Recommendation: Solvents such as toluene, benzene, or acetonitrile are often good starting points. The choice will depend on the specific nucleophile and the required reaction temperature.
-
-
Temperature Effects: While heating is often necessary to drive reactions to completion, excessive temperatures can lead to decomposition of either the starting material or the product. For acetal formation reactions in general, higher temperatures can sometimes lead to lower conversions at equilibrium.
-
Recommendation: Start with the reported reaction temperature from a literature procedure. If conversion is low, consider a stepwise increase in temperature while monitoring the reaction for the appearance of side products by techniques like TLC or LC-MS.
-
-
Stoichiometry: The molar ratio of reactants is a fundamental parameter.
-
Recommendation: For reactions where this compound is the electrophile, using a slight excess (1.1-1.2 equivalents) of the nucleophile can sometimes help drive the reaction to completion. However, a large excess may lead to the formation of side products.
-
Troubleshooting Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for troubleshooting low conversion by optimizing reaction conditions.
Issue 3: Low Conversion with Specific Nucleophiles
Q: I'm seeing low conversion specifically when using amine/alcohol/thiol nucleophiles. What could be the issue?
A: The nature of the nucleophile plays a significant role in the reaction's success.
-
Amines (Primary and Secondary): this compound reacts readily with amines to form a variety of heterocyclic compounds.
-
Potential Issue: The basicity of the amine can be a factor. Highly basic amines might lead to side reactions or polymerization. Steric hindrance around the nitrogen atom can also slow down the reaction.
-
Troubleshooting:
-
If using a highly basic amine, consider running the reaction at a lower temperature.
-
For sterically hindered amines, a higher reaction temperature and longer reaction time may be necessary.
-
The use of a non-nucleophilic base as an additive can sometimes be beneficial.
-
-
-
Alcohols: While this compound can be used as a catalyst for reactions involving alcohols (e.g., tetrahydropyranylation), it can also react with them as nucleophiles under certain conditions.
-
Potential Issue: The reaction of alcohols with the dicyanoketene moiety is often slower than with amines. The equilibrium may not favor the product, especially if the alcohol is sterically hindered.
-
Troubleshooting:
-
Consider using a catalytic amount of a mild acid to activate the this compound, but be mindful of potential acetal hydrolysis.
-
Driving the reaction by removing a byproduct (e.g., water, if formed) can be effective.
-
-
-
Thiols: Thiols are generally good nucleophiles and are expected to react with this compound.
-
Potential Issue: The acidity of the thiol and the reaction conditions can influence the outcome. Thiol-ene reactions can sometimes be initiated by radicals, which might lead to undesired pathways if not properly controlled.[8]
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere to minimize radical side reactions.
-
The choice of base (if any) can be critical. A non-nucleophilic base is often preferred.
-
-
Reaction Pathway with Nucleophiles
Caption: Generalized reaction pathway of this compound with nucleophiles.
References
-
Dickinson, C. L.; Melby, L. R. This compound. Org. Synth.1963 , 43, 29. DOI: 10.15227/orgsyn.043.0029 ([Link])
-
Middleton, W. J.; Engelhardt, V. A. Cyanocarbon Chemistry. IX.1 Heterocyclic Compounds from Dicyanoketene Acetals. J. Am. Chem. Soc.1958 , 80 (11), 2788–2795. DOI: 10.1021/ja01544a033 ([Link])
-
Miura, T.; Masaki, Y. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Synth. Commun.1995 , 25 (13), 1981–1987. DOI: 10.1080/00397919508015875 ([Link])
-
Capon, B. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chem. Rev.1969 , 69 (4), 407–498. DOI: 10.1021/cr60260a001 ([Link])
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. ([Link])
- U.S. Patent 4,423,238, issued December 27, 1983. ()
-
Arnodo, D.; et al. Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents. ChemSusChem2020 , 13, 1-8. DOI: 10.1002/cssc.202001924 ([Link])
-
Cordes, E. H.; Bull, H. G. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chem. Rev.1974 , 74 (5), 581–603. DOI: 10.1021/cr60291a004 ([Link])
-
Recrystallization. In Organic Chemistry Lab-purification. ([Link])
-
Investigating solvent effects on thiol-ene network formation. Abstr. Pap. Am. Chem. Soc.2018 , 255. ([Link])
-
Middleton, W. J.; Engelhardt, V. A. Cyanocarbon Chemistry. IX.1 Heterocyclic Compounds from Dicyanoketene Acetals. J. Am. Chem. Soc.1958 , 80 (11), 2788-2795. ([Link])
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2020. ([Link])
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. ([Link])
-
Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. Angew. Chem. Int. Ed.2024 , e202405653. DOI: 10.1002/anie.202405653 ([Link])
-
El-Sayed, N. N. E. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Curr. Org. Synth.2022 , 19(2), 221-236. DOI: 10.2174/1570179418666210804150821 ([Link])
-
Kinetics and influencing factors of acetal-thiol reaction. ([Link])
-
The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. ([Link])
-
Thiol-ene reaction. In Wikipedia. ([Link])
-
Cutler, S. J.; et al. HETEROCYCLES, Vol 31, No 4, 1990. ([Link])
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Adv.2023 , 13, 19829-19853. DOI: 10.1039/D3RA02505E ([Link])
-
Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. Int. J. Heat Mass Transf.2014 , 75, 57-65. DOI: 10.1016/j.ijheatmasstransfer.2014.03.045 ([Link])
-
Acetal Hydrolysis Mechanism. ([Link])
-
Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. J. Org. Chem.2013 , 78 (7), 3384-3390. DOI: 10.1021/jo4000256 ([Link])
-
Thermal decomposition reactions of acetaldehyde and acetone on Si(100). ([Link])
-
A tandem three-phase reaction for preparing secondary amines with minimal side products. Org. Lett.2002 , 4 (26), 4611-4613. DOI: 10.1021/ol0269401 ([Link])
-
Kinetics and Mechanisms of the Thermal Decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. J. Phys. Chem. A2012 , 116 (40), 9928-9938. DOI: 10.1021/jp306509q ([Link])
-
(PDF) Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents. ([Link])
-
Reactions of α-Oxoketene Dithioacetal 1 with Dimethylamine a. ([Link])
-
1,3-Dioxanes, 1,3-Dioxolanes. ([Link])
- WO2015051525A1 - Synthesis of acetal/ketal - Google P
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. ([Link])
-
Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Acc. Chem. Res.2021 , 54 (19), 3788-3800. DOI: 10.1021/acs.accounts.1c00412 ([Link])
-
A True Six-Channel Solution for Impurities in Ethylene. ([Link])
-
Ethylene Carbonate Purification Guide | PDF | Crystallization | Distillation. ([Link])
-
Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. ([Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub: are you are robot? [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
Optimizing solvent choice for Dicyanoketene ethylene acetal reactions
Welcome to the technical support center for dicyanoketene ethylene acetal reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your experiments. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you navigate the nuances of working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2-(1,3-dioxolan-2-ylidene)malononitrile, is a highly reactive and versatile building block in organic synthesis. Its primary utility lies in its electrophilic nature, making it an excellent substrate for reactions with various nucleophiles. Common applications include the synthesis of a wide range of heterocyclic compounds such as pyrimidines, pyrazoles, and isoxazoles in a single step.[1] It also reacts with tertiary amines and sulfides to form quaternary ammonium and sulfonium inner salts, respectively, which can be useful for characterization purposes.[1] Furthermore, this compound can act as a mild and efficient catalyst in certain reactions, for instance, in the tetrahydropyranylation of alcohols.[2]
Q2: I am preparing this compound for the first time. What are the critical parameters to ensure a high yield?
The synthesis of this compound, typically from tetracyanoethylene and ethylene glycol, is straightforward but requires attention to a few key details to maximize yield and purity.[1]
-
Anhydrous Conditions: Moisture is the primary adversary in this synthesis. The presence of water in the ethylene glycol can lead to significantly lower yields.[1] It is crucial to use freshly distilled or commercially available anhydrous ethylene glycol.
-
Temperature Control: The reaction is typically heated to around 70-75°C to ensure the dissolution of tetracyanoethylene.[1] Careful monitoring of the temperature is recommended to avoid potential side reactions.
-
Purity of Starting Materials: Using recrystallized tetracyanoethylene is advisable to minimize impurities that could interfere with the reaction.
-
Work-up Procedure: After the reaction, the product precipitates upon cooling. It is important to wash the crude product with cold ethylene glycol to remove unreacted starting materials, followed by a thorough wash with cold water to remove the ethylene glycol.[1]
Q3: My this compound product has a pinkish hue. Is this normal and how can I purify it?
A slight pink or brownish-yellow color in the crude product is common.[1] This coloration can often be removed by recrystallization. Ethanol is a commonly used solvent for this purpose, often in conjunction with decolorizing carbon.[1] However, it is worth noting that recrystallization may not always lead to an improvement in the melting point and in some cases might even lower it.[1] For many subsequent reactions, the slightly colored material is often of sufficient purity.
Troubleshooting Guide: Reactions with Nucleophiles
The reaction of this compound with nucleophiles is a powerful synthetic tool. However, like any chemical transformation, it can present challenges. This section addresses common issues and provides a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
Q: I am reacting this compound with a primary amine, but I am getting very low yields of the desired pyrimidine. What could be the problem?
A low yield in this type of reaction can stem from several factors, with solvent choice being a primary suspect.
Causality and Recommended Actions:
-
Inappropriate Solvent Polarity: The reaction between this compound and a nucleophile is a nucleophilic substitution reaction. The choice of solvent polarity can significantly influence the reaction rate.
-
Insight: For many nucleophilic substitution reactions, polar aprotic solvents are preferred. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.
-
Actionable Advice: If you are using a polar protic solvent like ethanol or methanol, consider switching to a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents are less likely to form hydrogen bonds with the amine nucleophile, thereby preserving its nucleophilicity.
-
-
Solubility Issues: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Insight: this compound has varying solubility in different organic solvents.
-
Actionable Advice: Before running the reaction on a larger scale, perform a small-scale solubility test with your chosen solvent. If solubility is an issue, you may need to switch to a solvent in which both reactants are more soluble, or gently heat the reaction mixture if the reactants and products are thermally stable.
-
-
Hydrolysis of the Acetal: this compound is susceptible to hydrolysis under acidic conditions, which can be inadvertently introduced.[3][4]
-
Insight: The presence of water, especially with trace amounts of acid, can lead to the decomposition of your starting material.
-
Actionable Advice: Ensure you are using anhydrous solvents. If your amine nucleophile is used as a salt (e.g., a hydrochloride salt), the reaction mixture might be acidic. In such cases, the addition of a non-nucleophilic base may be necessary to neutralize the acid and free the amine.
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction of this compound with a thiol is giving me a complex mixture of products. How can I improve the selectivity?
The formation of multiple products often points to side reactions or a lack of regioselectivity. Solvent choice and reaction conditions play a crucial role here.
Causality and Recommended Actions:
-
Solvent-Dependent Reaction Pathways: The solvent can influence the reaction pathway, leading to different products.
-
Insight: In some cases, a change in solvent polarity can favor one reaction mechanism over another, leading to improved selectivity. For instance, in the synthesis of certain pyrazole derivatives, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity compared to traditional solvents like ethanol.
-
Actionable Advice: Experiment with a range of solvents with varying polarities and proticities. For example, compare the reaction outcome in a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile, and a polar protic solvent like isopropanol.
-
-
Temperature Effects: Higher reaction temperatures can sometimes lead to the formation of undesired byproducts.
-
Insight: While heating can increase the reaction rate, it can also provide the activation energy for competing side reactions.
-
Actionable Advice: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance between reaction rate and selectivity.
-
-
pH Control: For reactions involving amines, the pH of the reaction medium can be critical.
-
Insight: The nucleophilicity of amines is pH-dependent. In highly acidic conditions, the amine will be protonated and non-nucleophilic.[5]
-
Actionable Advice: If applicable, consider buffering the reaction mixture to maintain an optimal pH for the nucleophilic attack.
-
Optimizing Solvent Choice: A Systematic Approach
The selection of an appropriate solvent is paramount for the success of this compound reactions. The following table summarizes the properties of common solvents and their potential impact on these reactions.
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ) | Key Considerations for this compound Reactions |
| Toluene | Non-polar | 2.4 | 0.4 | Good for reactions where a non-polar environment is preferred. May have limited solubility for polar reactants. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1.7 | A good starting point for many reactions. Balances polarity and aprotic nature. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 3.9 | Excellent for promoting reactions with anionic nucleophiles due to its high polarity and aprotic character. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.8 | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 3.9 | A very strong polar aprotic solvent, excellent for dissolving difficult substrates and accelerating slow reactions. Can be challenging to remove. |
| Ethanol | Polar Protic | 24.6 | 1.7 | Can act as both a solvent and a proton source. May solvate and deactivate nucleophiles through hydrogen bonding, potentially slowing down the reaction. |
| Methanol | Polar Protic | 32.6 | 1.7 | Similar to ethanol but more polar. The same considerations regarding nucleophile solvation apply. |
Experimental Protocol: A General Procedure for the Reaction of this compound with a Nucleophile
This protocol provides a general starting point for your experiments. Remember to adapt it based on the specific nucleophile and the desired product.
-
Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).
-
-
Addition of Nucleophile:
-
To the stirred solution, add the nucleophile (1.0-1.2 eq) either neat if it is a liquid or as a solution in the same anhydrous solvent. The addition can be done dropwise at room temperature or at a reduced temperature (e.g., 0 °C) if the reaction is expected to be highly exothermic.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (room temperature is often a good starting point).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, the work-up procedure will depend on the properties of the product.
-
If the product is a solid, it may precipitate from the reaction mixture and can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
-
-
Purification and Characterization:
-
Purify the crude product using appropriate techniques (e.g., recrystallization from a suitable solvent system like ethanol/water or column chromatography on silica gel).
-
Characterize the purified product by standard analytical methods (NMR, IR, Mass Spectrometry, and melting point).
-
Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a nucleophile, leading to the formation of a heterocyclic product.
Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.
Solvent Optimization Decision Tree
This diagram provides a logical framework for selecting an optimal solvent for your reaction.
Caption: A decision tree to guide the optimization of solvent choice for this compound reactions.
References
-
Dickinson, C. L., & Melby, L. R. (Year). This compound. Organic Syntheses. [Link]
- Miura, T., & Masaki, Y. (1995). This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.
- Middleton, W. J., & Engelhardt, V. A. (1958). Cyanocarbon Chemistry. IX.1 Heterocyclic Compounds from Dicyanoketene Acetals. Journal of the American Chemical Society, 80(11), 2788–2795.
-
Formation and Reactions of Acetals - Chemistry Steps. (2025, July 6). Chemistry Steps. [Link]
- Caple, G., & Prater, K. (1966). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic, 645.
-
Efficient and Low-Impact Acetalization Reactions in Deep Eutectic Solvents. (2020). ChemSusChem. [Link]
- Woerpel, K. A. (2014). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 47(9), 2843–2855.
-
Reactions of Aldehydes & Ketones. (n.d.). [Link]
-
Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. (2023). Molecules. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry. [Link]
- Process for preparing cyclic acetal or ketal. (2015).
-
Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. (2024, July 29). Angewandte Chemie International Edition. [Link]
-
Green Chemistry. (n.d.). [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024, October 21). Molecules. [Link]
-
Synthetic access to thiols: A review. (2019). Journal of Chemical Sciences. [Link]
-
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents. (2019). International Journal of Scientific & Development Research. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals.... (n.d.). ResearchGate. [Link]
-
Acetals as protecting groups and thioacetals | Organic chemistry | Khan Academy. (2013, December 26). YouTube. [Link]
-
Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry. (2022, March 26). Reddit. [Link]
-
Polarity of Solvents. (n.d.). [Link]
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). Cureus. [Link]
- Process to prepare ethylene amines. (2015).
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Chemistry LibreTexts. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]
-
4.1.1 Protic Vs Aprotic Solvent | PDF. (n.d.). Scribd. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Chemistry Steps. [Link]
-
Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. (2025, December 19). Oreate AI Blog. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. [Link]
-
14.3: Acetal Formation - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]
-
The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system. (2005, August 21). Photochemical & Photobiological Sciences. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [Link]
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.). [Link]
-
SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. (n.d.). TSI Journals. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). Journal of Organic Chemistry. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (2010, September 20). Molecules. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
-
Organic solvents. (n.d.). [https://www.e- 環Bio.com/dictionary/organic_solvents.htm]([Link] 環Bio.com/dictionary/organic_solvents.htm)
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. (n.d.). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). ResearchGate. [Link]
-
Kinetics and influencing factors of acetal-thiol reaction. (A) Chemical.... (n.d.). ResearchGate. [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (2025, June 12). Molecules. [Link]
-
6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]
-
A) Protic acylation conditions led to the aroyl-S,N-ketene acetal 3 f,.... (n.d.). ResearchGate. [Link]
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. (2006). Molecules. [Link]
-
Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. (2007, November 5). Arkivoc. [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. (2020, January 20). Chemistry Steps. [Link]
-
Unpacking Acetal Hydrolysis: More Than Just a Protecting Group. (2026, February 20). Oreate AI Blog. [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. [Link]
-
Acetylene in Organic Synthesis: Recent Progress and New Uses. (2018). Molecules. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Unpacking Acetal Hydrolysis: More Than Just a Protecting Group - Oreate AI Blog [oreateai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Post-Reaction Processing of Dicyanoketene Ethylene Acetal (DCKEA)
This guide addresses the specific challenge of removing excess Dicyanoketene Ethylene Acetal (DCKEA) following synthetic transformations (typically Diels-Alder cycloadditions or Michael additions).
Unlike standard reagents, DCKEA possesses unique electronic properties (an electron-deficient alkene masked as an acetal) that allow for a highly specific "chemical scavenging" purification strategy, often superior to standard chromatography.
⚠️ CRITICAL SAFETY WARNING: Cyanide Hazard
Do NOT expose DCKEA or its waste streams to strong acids without proper venting. While the ethylene acetal group stabilizes the molecule, hydrolysis under acidic conditions generates Dicyanoketene , which is unstable and can decompose to release Hydrogen Cyanide (HCN) and other nitrile species.
-
Disposal: All aqueous waste from these procedures must be treated as cyanide-contaminated waste (pH > 10) and disposed of accordingly.
-
Ventilation: Perform all operations in a functioning fume hood.
Part 1: Diagnostic Decision Matrix
Before selecting a removal protocol, assess your product's stability. DCKEA removal is best achieved by exploiting its reactivity with tertiary amines, but this requires your product to be stable to basic nucleophiles.
Figure 1: Decision tree for selecting the optimal DCKEA removal strategy based on product stability and solubility.
Part 2: Removal Protocols
Method A: The "Amine Scavenging" Protocol (Recommended)
Mechanism: DCKEA is an electron-deficient alkene. It reacts rapidly with tertiary amines (like pyridine or triethylamine) via nucleophilic attack to form a quaternary ammonium inner salt (zwitterion) . These salts are highly polar and generally insoluble in non-polar organic solvents (Ether, Benzene, Toluene), causing them to precipitate out.
Applicability: Best for Diels-Alder adducts that are soluble in ether/DCM/benzene.
Step-by-Step Procedure:
-
Solvent Exchange (If necessary): If your reaction was in a polar solvent (acetonitrile/DMF), evaporate and redissolve the crude residue in Diethyl Ether or Benzene (if permitted).
-
Scavenging: Add Pyridine (2.0 equivalents relative to expected excess DCKEA) to the stirring solution.
-
Observation: Stir at room temperature for 30–60 minutes. A precipitate (the zwitterionic salt) should form.
-
Note: The precipitate is often a yellow/orange solid.
-
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad.
-
Solid: Contains the DCKEA-Amine zwitterion (Discard as cyanide waste).
-
Filtrate: Contains your purified product.
-
-
Wash: Wash the filtrate once with 1M HCl (to remove excess pyridine) and once with Brine. Dry over Na₂SO₄ and concentrate.
Why this works: You are converting a lipophilic impurity (DCKEA) into an insoluble salt, physically separating it from your product without chromatography.
Method B: Chromatographic Separation
Applicability: When the product is amine-sensitive or the scavenging method fails to precipitate the byproduct.
Physical Properties for Detection:
-
TLC Visualization: DCKEA is UV active (conjugated nitrile system). It stains poorly with Anisaldehyde but may stain with KMnO₄ (alkene oxidation).
-
Rf Value: DCKEA is moderately polar due to the two nitrile groups. In 20% EtOAc/Hexane, it typically elutes after non-polar Diels-Alder adducts but before highly polar products.
Troubleshooting Co-elution: If DCKEA co-elutes with your product on Silica Gel:
-
Switch Stationary Phase: Use Alumina (Neutral) . The nitrile groups interact differently with Alumina than Silica.
-
Gradient Elution: Start with 100% Toluene. DCKEA is soluble in aromatic solvents and may elute differently than in Hexane/EtOAc systems.
Method C: Water Precipitation (Reverse Synthesis Workup)
Mechanism: DCKEA is synthesized in ethylene glycol and precipitated by the addition of water. It has low solubility in cold water but high solubility in water-miscible organics (THF, Dioxane).
Applicability: Large scale reactions where chromatography is impractical.
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of warm Ethanol or THF .
-
Slowly add cold water while stirring vigorously.
-
Outcome:
-
If your product is more insoluble than DCKEA, your product precipitates (DCKEA remains in the wet organic phase).
-
Warning: If your product is an oil, this will form an emulsion. This method is only for crystalline products.
-
Part 3: Chemical Data & Solubility Table
| Solvent | DCKEA Solubility | Purification Implication |
| Water | Low / Insoluble | Can be used to wash away water-soluble products (rare) or precipitate DCKEA from glycol. |
| Diethyl Ether | Soluble | Ideal for Method A (Amine salt will precipitate here). |
| Benzene/Toluene | Soluble | Ideal for Method A. |
| Hexane | Insoluble | DCKEA may precipitate if the crude oil is triturated with Hexane. |
| Ethanol | Soluble (Hot) | Good for recrystallization (DCKEA crystallizes as needles). |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I remove DCKEA by hydrolysis with acid? A: Not recommended. While aqueous acid will hydrolyze the acetal, it generates free dicyanoketene or malononitrile derivatives. Free dicyanoketene is unstable and polymerizes or decomposes, potentially releasing HCN. It is cleaner to remove the intact acetal than to deal with its decomposition products.
Q2: I see a yellow spot on my TLC that wasn't there before. Is this DCKEA? A: Pure DCKEA is reported as "large slightly pink needles" or colorless, but in solution or upon slight decomposition, it often appears yellowish. If you used pyridine (Method A), the zwitterion salt is often yellow/orange.
Q3: My product is a tertiary amine. Will it react with DCKEA? A: Yes. If your product contains a tertiary amine moiety, it will likely react with the excess DCKEA to form the inner salt described in Method A. In this case, you cannot use DCKEA as a reagent without protecting the amine, or you must accept that the excess reagent will covalently bind to your product (reducing yield or complicating purification).
Q4: Is sublimation an option? A: DCKEA has a melting point of approx. 114°C. It can sublime under high vacuum (<0.1 mmHg) at moderate temperatures. If your product is non-volatile (e.g., a high MW steroid or alkaloid), you can sublime the DCKEA away from the product.
References
-
Synthesis and Properties: Dickinson, C. L.; Melby, L. R.[1][2] "this compound".[1][2][3] Organic Syntheses, 1963 , Coll.[2] Vol. 4, 276; 1956 , Vol. 36, 16.
-
Reactivity with Amines (Scavenging Basis): Middleton, W. J.; Engelhardt, V. A. "Cyanocarbon Chemistry. II. Dicyanoketene Acyclic Acetals". Journal of the American Chemical Society, 1958 , 80(11), 2788–2793.
- General Acetal Hydrolysis: "Protection for the Carbonyl Group: Acetals and Ketals". Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Technical Support Center: Minimizing Side Reactions in Acid-Sensitive Substrate Protection
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable advice for navigating the challenges of protecting functional groups in acid-sensitive substrates. Moving beyond simple protocol lists, this resource explains the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning a synthetic route involving delicate molecules.
Q1: What defines a substrate as "acid-sensitive," and what are the common side reactions?
A: An acid-sensitive substrate contains one or more functional groups that are prone to degradation, rearrangement, or epimerization under acidic conditions. The presence of even catalytic amounts of acid, either from reagents or generated in situ, can lead to undesired outcomes.
Common Acid-Sensitive Moieties and Side Reactions:
-
Epimerizable Stereocenters: Protons can facilitate the formation of enols or enolates adjacent to a stereocenter, leading to a loss of stereochemical integrity (racemization or epimerization).
-
Acid-Labile Protecting Groups: The substrate may already contain protecting groups like tert-butoxycarbonyl (Boc), acetals (e.g., tetrahydropyranyl, THP), or certain silyl ethers (e.g., trimethylsilyl, TMS), which can be prematurely cleaved.[1][2]
-
Sensitive Functional Groups: Glycosidic bonds in carbohydrates, certain heterocycles, and molecules with strained rings can undergo cleavage or rearrangement.
-
Carbocation Formation: Acid can promote the formation of carbocations, which may be trapped by nucleophiles or undergo rearrangement, a common issue during the deprotection of Boc groups where the resulting tert-butyl cation can alkylate sensitive residues.[3][4]
Understanding the specific sensitivities of your substrate is the first step in designing a robust protection strategy.[5]
Q2: How do I select the right protecting group for an acid-sensitive alcohol?
A: The ideal protecting group should be installable under non-acidic conditions and stable to the subsequent reaction steps. For acid-sensitive alcohols, silyl ethers are the most common choice due to their versatility and mild installation/removal conditions.[2][6]
The selection often depends on the required stability. A bulkier silyl group provides greater steric hindrance, enhancing its stability to acidic hydrolysis.[2][7]
Table 1: Comparison of Common Silyl Ethers for Alcohol Protection
| Protecting Group | Abbreviation | Relative Acid Stability (Hydrolysis) | Common Protection Conditions |
| Trimethylsilyl | TMS | 1 (Least Stable) | TMSCl, Imidazole, DCM |
| Triethylsilyl | TES | 64 | TESCl, Imidazole or Pyridine, DCM |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | TBDMSCl, Imidazole, DMF or DCM |
| Triisopropylsilyl | TIPS | 700,000 | TIPSCl, Imidazole, DMF |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | TBDPSCl, Imidazole, DMF |
(Relative stability data adapted from literature sources).[7]
For most applications involving acid-sensitive substrates, TBDMS (TBS) offers a good balance of stability and ease of removal. For extremely sensitive compounds or multi-step syntheses requiring a more robust group, TIPS or TBDPS are superior choices.[2]
Q3: What are the best practices for setting up a silylation reaction to avoid acid-catalyzed degradation?
A: The key is to control the reaction environment to prevent the formation of acid. Silyl chlorides (R₃SiCl) can react with trace moisture to generate HCl, which can damage sensitive substrates.
Core Principles for a Clean Reaction:
-
Use a Hindered Amine Base: Bases like imidazole, 2,6-lutidine, or triethylamine (Et₃N) are crucial. They serve two purposes: to activate the alcohol and to scavenge any HCl generated during the reaction.[7] Imidazole is often preferred for its catalytic role in the silylation process.
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., DMF, DCM) and flame-dried glassware to minimize moisture.
-
Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can increase the chance of side reactions.
Below is a workflow diagram to guide the selection and setup process.
Caption: Workflow for protecting acid-sensitive alcohols.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the protection of acid-sensitive molecules.
Problem 1: My starting material is degrading, and I see multiple spots on TLC, even when using standard silylation conditions.
Q: I'm trying to protect a primary alcohol with TBDMSCl and imidazole in DMF, but my starting material, which has a chiral center, is decomposing. What's going wrong?
A: This issue often points to the presence of acid. While imidazole is an excellent HCl scavenger, the silylating agent itself can be the source of the problem.
Root Cause Analysis & Solutions:
-
Poor Quality Silyl Chloride: TBDMSCl can degrade over time, especially if exposed to moisture, leading to higher concentrations of HCl in the reagent bottle.
-
Solution: Use a freshly opened bottle of TBDMSCl or distill the reagent before use. A simple quality check is to observe the reagent; it should be a free-flowing solid, not a clumpy or oily one.
-
-
Alternative Silylating Agents: Silyl triflates (e.g., TBDMS-OTf) are more reactive but also more potent sources of acid upon hydrolysis. For highly sensitive substrates, they should be used with a non-nucleophilic, hindered base.
-
Solution: Switch to TBDMSCl if you are using a triflate. If high reactivity is needed, use a hindered base like 2,6-lutidine instead of imidazole with the silyl triflate. 2,6-lutidine is an excellent acid scavenger but a poor nucleophile, preventing it from competing with the alcohol.[7]
-
Experimental Protocol: Silylation with a Hindered Base
-
Dissolve the acid-sensitive alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.5 eq).
-
Add TBDMS-OTf (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and purification.
Problem 2: I'm observing significant epimerization at a stereocenter alpha to a carbonyl group during my protection reaction.
Q: I am protecting a hydroxyl group in a molecule that also contains a ketone with an adjacent stereocenter. My final product is a mixture of diastereomers. How can I prevent this?
A: Epimerization at the α-position to a carbonyl is a classic base-catalyzed side reaction.[8] The amine base used for silylation (like imidazole or triethylamine) can be basic enough to deprotonate the α-carbon, leading to enolate formation and subsequent loss of stereointegrity.
Root Cause Analysis & Solutions:
-
Base-Catalyzed Enolization: The pKa of the α-proton is lowered by the adjacent carbonyl, making it susceptible to deprotonation by the amine base.
-
Solution 1: Use a Weaker, Non-nucleophilic Base: While seemingly counterintuitive, using a slightly weaker or more sterically hindered base can disfavor enolate formation. 2,6-lutidine is a good choice here as well.
-
Solution 2: The Corey Protocol (Imidazole/DMF): For many systems, the standard Corey protocol using imidazole in DMF is highly effective because the reaction is often very fast, minimizing the time the substrate is exposed to basic conditions.[9] If this is failing, it may be due to slow reaction kinetics with your specific substrate.
-
Solution 3: Alternative Conditions (Silyl Triflate with Hindered Base): As described in the previous problem, using a more reactive silylating agent (TBDMS-OTf) with a non-nucleophilic hindered base (2,6-lutidine) can accelerate the desired silylation, outcompeting the slower epimerization process.
The diagram below illustrates how the choice of base can influence the reaction pathway.
Caption: Competing pathways in the protection of sensitive ketones.
Problem 3: My amine-containing substrate is not cleanly forming the Boc-protected product.
Q: I am using Boc₂O to protect a primary amine on an acid-sensitive molecule, but the reaction is sluggish and gives multiple byproducts. What can I do?
A: While Boc protection is generally robust, issues can arise with complex substrates.[10] The standard conditions (e.g., Boc₂O, Et₃N, DCM) might not be optimal.
Root Cause Analysis & Solutions:
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reactions.[10]
-
Side Reactions of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) can react with other nucleophiles or decompose, especially over long reaction times.
-
Formation of tert-Butyl Cation: Deprotection of the newly formed Boc group can occur if acidic conditions are inadvertently generated, leading to alkylation side reactions.[3][4]
Optimized Protocol: Boc Protection using DMAP Catalysis For sluggish reactions, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the N-Boc protection. DMAP is a hypernucleophilic catalyst that activates Boc₂O.
-
Dissolve the amine substrate (1.0 eq) and Boc₂O (1.1 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of DMAP (0.05 to 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete in 1-4 hours.
-
If the amine is available as a salt (e.g., HCl or TFA salt), a stoichiometric amount of a non-nucleophilic base like DIEA (diisopropylethylamine) should be added to free-base the amine before adding Boc₂O and DMAP.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1% HCl) to remove DMAP and any remaining base, followed by a standard workup.
This approach often provides cleaner and faster conversions, minimizing the degradation of sensitive substrates.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Fiveable Organic Chemistry. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Kim, H., & Kim, J. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Wang, C., et al. (n.d.). Tunable acid-sensitive ester protecting groups in oligosaccharide synthesis. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Sato, T., et al. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Montchamp, J.-L. (n.d.). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. PMC. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Acid-orthogonal deprotection strategy. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
de Gruijter, C., et al. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Polymer-Supported Dicyanoketene Ethylene Acetal (PS-DCKEA)
Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Recyclability and Lifecycle Management of PS-DCKEA Assigned Specialist: Senior Application Scientist
Executive Summary & System Overview
Welcome to the technical guide for Polymer-Supported Dicyanoketene Ethylene Acetal (PS-DCKEA) . This reagent is a neutral, highly electrophilic
Key Value Proposition:
-
High Recyclability: Capable of 5–10 cycles with minimal activity loss if handled correctly.
-
Neutral pH Operation: Ideal for acid-sensitive substrates.
-
Simplified Workup: Filtration replaces aqueous extraction.
This guide addresses the specific protocols required to maintain the catalytic activity of PS-DCKEA over multiple cycles, focusing on the prevention of pore collapse , active site leaching , and mechanical attrition .
Standard Operating Procedure (SOP) for Recyclability
To achieve the cited recyclability (Tanaka et al.), you must adhere to a strict wash-and-dry protocol. The most common cause of "catalyst failure" is actually product inhibition —where the previous reaction's product remains trapped inside the polymer pores, blocking active sites for the next run.
The 4-Step Lifecycle Protocol
-
Reaction: Run your transformation (e.g., acetalization, MOM-protection) typically in MeCN , CH₂Cl₂ , or Toluene .
-
Filtration: Use a sintered glass funnel (porosity M). Avoid paper filters to prevent fiber contamination.
-
The Dual-Wash (CRITICAL):
-
Wash 1 (Solvation): Wash with the reaction solvent (e.g., MeCN) to remove bulk reactants.
-
Wash 2 (Desorption): Wash with a more polar solvent (e.g., Ethyl Acetate) to desorb trapped product from the styrenic matrix.
-
Wash 3 (Drying Prep): Wash with a low-boiling non-polar solvent (e.g., Ether or Pentane) to displace trapped polar solvents and facilitate drying.
-
-
Drying: Vacuum dry at room temperature for >2 hours. Do not heat above 60°C, as this can alter pore morphology.
Performance Data: Expected Recycling Efficiency
Based on standard acetalization of cyclohexanone (Tanaka et al. benchmarks)
| Cycle Number | Yield (%) | Reaction Time | Status |
| Run 1 | 96% | 2.0 h | Optimal |
| Run 2 | 95% | 2.0 h | Optimal |
| Run 3 | 94% | 2.2 h | Optimal |
| Run 4 | 91% | 2.5 h | Slight drag (likely pore blockage) |
| Run 5 | 88% | 3.0 h | Regeneration recommended |
Visualization: Workflow & Logic
Figure 1: The PS-DCKEA Recyclability Workflow
This diagram illustrates the correct operational loop to prevent catalyst deactivation.
Caption: Figure 1. The sequential washing protocol is critical. Skipping Wash 2 (EtOAc) is the primary cause of apparent activity loss.
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: "My catalyst turned into a fine powder and clogged the filter."
-
Diagnosis: Mechanical Attrition. [1]
-
Root Cause: The use of magnetic stir bars directly on the polymer beads. The grinding action pulverizes the cross-linked polystyrene, creating "fines" that block filters and expose active sites to rapid degradation.
-
Solution:
-
Immediate: Switch to overhead stirring or a shaker table .
-
Alternative: If magnetic stirring is necessary, use a "cage" stirrer or very slow RPM.
-
Issue 2: "Activity dropped significantly after the 2nd run."
-
Diagnosis: Pore Collapse or Product Inhibition .
-
Root Cause:
-
Inhibition: The product is hydrophobic and "sticks" to the polystyrene backbone.
-
Collapse: The polymer was dried too aggressively (heat) or washed with a solvent that induced shrinking without proper re-swelling.
-
-
Solution:
-
Regeneration Protocol: Soak the catalyst in
(a good swelling solvent) for 30 minutes, then wash copiously with EtOAc, followed by Ether. This re-expands the gel matrix.
-
Issue 3: "The reaction yields are inconsistent in water/organic mixtures."
-
Diagnosis: Solvent Swelling Mismatch.
-
Root Cause: PS-DCKEA relies on the polymer matrix swelling to allow substrate diffusion. Water does not swell polystyrene. If the water ratio is too high, the beads shrink, sealing off the active DCKEA sites.
-
Solution: Ensure the organic co-solvent (MeCN or THF) constitutes at least 50% of the volume to maintain bead swelling.
Logic Tree: Diagnosing Activity Loss
Use this decision tree to determine if your catalyst is salvageable or needs replacement.
Caption: Figure 2. Diagnostic logic for identifying the root cause of catalytic failure.
Frequently Asked Questions (FAQ)
Q: Can I use PS-DCKEA with amine-containing substrates?
A: Proceed with caution. While DCKEA is a
Q: What is the maximum temperature for this catalyst? A: We recommend staying below 80°C . The polystyrene backbone is stable, but the acetal linkage of the DCKEA moiety can undergo thermal solvolysis or rearrangement at higher temperatures, especially in the presence of trace moisture.
Q: How do I store the recycled catalyst? A: Store in a desiccator under Argon. While the catalyst is air-stable, moisture absorption over time can hydrolyze the highly electrophilic ketene acetal moiety to the corresponding ester, permanently deactivating it.
References
-
Tanaka, N., Miura, T., & Masaki, Y. (2000). Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals.[2][3] Chemical and Pharmaceutical Bulletin, 48(7), 1010–1016.[2]
-
Miura, T., & Masaki, Y. (1995).[4] this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols.[4] Synthetic Communications, 25(13), 1981–1987.[4]
-
Masaki, Y., Tanaka, N., & Miura, T. (1998). Polymer-supported dicyanoketene acetal: A mild and efficient solid acid catalyst for protection and deprotection of alcohols and carbonyl compounds. Tetrahedron Letters, 39(32), 5799-5802.
Sources
- 1. sulphuric-acid.com [sulphuric-acid.com]
- 2. Polymer-Supported dicyanoketene acetal as a pi-acid catalyst: monothioacetalization and carbon-carbon bond formation of acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
Technical Support Center: DCKEA Catalysis Optimization
The following technical guide serves as a specialized support resource for researchers utilizing Dicyanoketene Ethylene Acetal (DCKEA) in organic synthesis and drug development.
Topic: Effect of Temperature on DCKEA ( -Acid) Catalyzed Reactions
Role: Senior Application Scientist Status: Operational Version: 2.4 (Current)
Executive Technical Summary
This compound (DCKEA) is a neutral, organic
The Temperature Criticality: While DCKEA is renowned for Room Temperature (RT) efficiency, temperature modulation is the primary control lever for:
-
Overcoming Steric Hindrance: Bulky substrates (secondary/tertiary alcohols) often require thermal activation (
– Reflux). -
Protecting Group Fidelity: Elevated temperatures may compromise acid-labile groups (e.g., N-Boc, N-Cbz), necessitating strict RT protocols.
-
Catalyst Recovery: Solubility profiles change drastically with temperature, aiding heterogeneous recovery.
Troubleshooting & FAQs (Interactive Support)
Scenario A: Reaction Stagnation
Q: My acetalization reaction using DCKEA yields <20% conversion after 24h at 25°C. Should I increase the catalyst loading or the temperature?
Diagnosis: If your substrate possesses significant steric bulk (e.g., secondary alcohols, trichloroethanol) or electron-withdrawing groups, the kinetic barrier at 25°C is likely too high for the standard 10-20 mol% loading.
Corrective Protocol:
-
Step 1 (Temperature): Increase reaction temperature to 60°C . DCKEA is thermally stable up to reflux in Acetonitrile (
) and DMF.-
Why? Research indicates that while primary alcohols esterify quantitatively at RT, secondary alcohols often require 60°C to achieve >80% yield [1].
-
-
Step 2 (Solvent): Switch from
(DCM) to Acetonitrile ( ) . The higher boiling point and polarity stabilize the charge-transfer complex. -
Step 3 (Loading): Only increase loading (to 30 mol%) if thermal activation fails.
Scenario B: Selectivity & Decomposition
Q: I am observing the cleavage of N-Boc protecting groups during an esterification reaction at 60°C. How do I prevent this?
Diagnosis:
While DCKEA is "neutral," at elevated temperatures (>
Corrective Protocol:
-
Strict RT Control: Maintain reaction strictly at 20–25°C .
-
Time Extension: Extend reaction time from 12h to 48h rather than heating.
-
Moisture Scavenging: Add molecular sieves (3Å or 4Å). DCKEA efficiency in "wet" solvents is better than Lewis acids, but N-Boc stability requires anhydrous conditions.
-
Reference Data: DCKEA successfully esterifies N-Boc protected
-amino acids without racemization or deprotection at RT [2].
Scenario C: Catalyst Recovery
Q: How does temperature affect the recycling of DCKEA?
Diagnosis: DCKEA is soluble in polar organic solvents at RT but precipitates in non-polar solvents or upon cooling in specific mixtures.
Corrective Protocol:
-
Precipitation: After reaction completion (e.g., in MeCN), concentrate the mixture and add cold Diethyl Ether (
) or Hexane . -
Thermal Shock: Cool the mixture to 0°C . DCKEA will precipitate.
-
Filtration: Filter the solid catalyst. Recovery rates are typically >90% .
-
Re-activation: Dry the recovered catalyst in vacuo at RT (Do not heat >80°C under vacuum to avoid sublimation/degradation).
Data Analysis: Temperature vs. Yield
The following table summarizes the effect of temperature on DCKEA-catalyzed esterification of Lauric Acid with various alcohols (Catalyst loading: 20 mol%) [1][3].
| Substrate Type | Alcohol Example | Temp (°C) | Time (h) | Yield (%) | Notes |
| Primary | Methanol | 25°C (RT) | 48 | 98% | Excellent efficiency at RT. |
| Primary | Benzyl Alcohol | 25°C (RT) | 48 | 40% | Slow kinetics at RT. |
| Primary | Benzyl Alcohol | 60°C | 48 | 99% | Thermal activation required. |
| Secondary | 2-Propanol | 25°C (RT) | 48 | <10% | Sterically hindered. |
| Secondary | 2-Propanol | 60°C | 48 | 85% | Heat overcomes steric barrier. |
| Functionalized | 2-TMS-ethanol | 25°C (RT) | 48 | 96% | High reactivity despite bulk. |
| Deactivated | 2,2,2-Trichloroethanol | 60°C | 48 | Trace | Electron-deficient; DCKEA ineffective even at heat. |
Visualization: Optimization Logic & Mechanism
Figure 1: Temperature Selection Decision Matrix
Caption: Logical workflow for selecting reaction temperature based on substrate sterics and protecting group sensitivity.
Figure 2: Mechanistic Activation via -Acidity
Caption: DCKEA acts as a
Standard Operating Procedure (SOP)
Protocol: DCKEA-Catalyzed Transesterification
Scope: Synthesis of esters from carboxylic acids and alcohols.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.0 - 1.5 eq)
-
DCKEA (10 - 20 mol%)[1]
-
Solvent: MeOH, EtOH, or MeCN (Anhydrous preferred)
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve Carboxylic Acid and Alcohol in the solvent.
-
Catalyst Addition: Add DCKEA (yellowish solid) in one portion.
-
Temperature Control:
-
For Primary Alcohols: Stir at 25°C under inert atmosphere (
). -
For Secondary Alcohols: Equip with a reflux condenser and heat to 60°C .
-
-
Monitoring: Monitor via TLC. The reaction mixture may turn dark yellow/orange (characteristic of the charge-transfer complex).
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Recovery: Redissolve residue in minimum
and add cold Ether/Hexane to precipitate DCKEA. Filter. -
Purify product via silica gel chromatography.
-
References
-
Masaki, Y., Tanaka, N., & Miura, T. (1997). Mild Esterification and Transesterification of Carboxylic Acids Catalyzed by Tetracyanoethylene and Dicyanoketene Dimethyl Acetal. Chemistry Letters , 26(1), 55-56.
-
Tanaka, N., & Masaki, Y. (1999).[2] this compound as a Mild π-Acid Catalyst for Monothioacetalization and Transacetalization. Synlett , 1999(08), 1277-1279.
-
Fujifilm Wako Chemicals. (n.d.). This compound (DCKEA) Product Guide. Wako Laboratory Chemicals .
-
Miura, T., & Masaki, Y. (1994).[2] New Catalytic Activity of Tetracyanoethylene and Dicyanoketene Acetals in Solvolysis of Epoxides. Tetrahedron Letters , 35(43), 7961-7964.
Sources
Handling moisture sensitivity of Dicyanoketene ethylene acetal
Technical Support Center: Dicyanoketene Ethylene Acetal
Welcome to the dedicated support center for this compound. This guide is designed for our valued partners in research, science, and drug development. This compound is a versatile reagent with significant potential in organic synthesis, including the formation of various heterocycles and as a mild catalyst.[1][2] However, its efficacy is critically dependent on proper handling, with moisture sensitivity being its most significant liability. This document provides in-depth, field-proven insights to help you navigate this challenge, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.
Q1: Why is this compound so sensitive to moisture?
A: The moisture sensitivity is inherent to its chemical structure as a ketal (a type of acetal). Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis (cleavage by water) under acidic conditions.[3][4][5] Atmospheric carbon dioxide can dissolve in trace moisture to form carbonic acid, creating a weakly acidic environment sufficient to initiate degradation. The hydrolysis reaction is a reversible process that breaks the acetal down into its constituent carbonyl and alcohol components—in this case, a dicyanoketene derivative and ethylene glycol.[6][7] This degradation is often the primary cause of failed or low-yielding reactions.
Q2: My this compound has turned from crystalline needles into a discolored, gummy solid. Is it still usable?
A: This is a strong indicator of significant degradation. The pure compound is described as large, slightly pink needles.[1] A change in physical appearance, particularly to a gummy or oily state, suggests hydrolysis has occurred. The presence of ethylene glycol (a viscous liquid) and other decomposition byproducts will alter the material's consistency. We strongly advise against using the reagent in this state, as its purity is compromised, which will lead to unreliable and unrepeatable results.
Q3: What are the absolute best practices for storing this reagent to ensure its longevity?
A: To maximize shelf-life, the reagent must be protected from both moisture and air. The ideal storage protocol is:
-
Inert Atmosphere: Store the vial or bottle inside a nitrogen- or argon-filled glovebox or in a desiccator cabinet purged with an inert gas.
-
Tightly Sealed Container: Ensure the container cap is securely fastened. For frequently accessed containers, using a solid cap liner (e.g., PTFE) is superior to paper or foil liners which can attract moisture. Sealing the cap-bottle interface with Parafilm adds an extra layer of protection.
-
Dry Environment: The reagent should be kept in a dry, cool place.[8] A refrigerator designated for chemical storage is suitable, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q4: Can I weigh this compound on an open lab bench if I am quick?
A: We strongly discourage this practice. Even brief exposure to the atmosphere can be sufficient for the surface of the solid to adsorb moisture, leading to partial degradation. For best results, all manipulations, including weighing and transfer, should be performed under an inert atmosphere (e.g., in a glovebox). If a glovebox is unavailable, a nitrogen-purged glove bag is a viable alternative. At a minimum, transfer the reagent quickly in a well-ventilated fume hood with low humidity, and immediately reseal the container.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis mechanism, which is the root cause of the reagent's instability in the presence of moisture.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide for Experimental Failures
If you are encountering issues in reactions involving this compound, consult the table below to diagnose and resolve the problem.
| Observed Problem | Probable Cause (Moisture-Related) | Recommended Solution & Prevention |
| Low or No Product Yield | The reagent has hydrolyzed due to improper storage or handling, reducing the concentration of the active species. | Solution: Discard the suspect reagent and use a fresh, properly stored batch. Prevention: Implement rigorous anhydrous techniques. Store the reagent under an inert atmosphere and handle it exclusively in a glovebox or under a positive pressure of nitrogen/argon.[8][9] |
| Inconsistent Results / Poor Reproducibility | The reagent is partially degraded, and its purity varies with each use due to intermittent exposure to atmospheric moisture. | Solution: Aliquot the fresh reagent into smaller, single-use vials under an inert atmosphere. This prevents contamination of the entire stock with repeated openings. Prevention: Maintain a strict protocol for handling. Ensure all users are trained on the material's sensitivity. |
| Unexpected Side Products | Hydrolysis byproducts (e.g., ethylene glycol, cyanoacetic acid derivatives) are present and may be participating in or interfering with the desired reaction.[10] | Solution: Analyze the starting material by NMR or another suitable analytical method to confirm its purity before use. Prevention: Use freshly opened or newly delivered batches for critical reactions. Always use anhydrous solvents and oven-dried glassware. |
| Reaction Fails to Initiate | The catalytic activity of the acetal (if used as a catalyst) is nullified due to decomposition.[2] | Solution: Confirm the integrity of all reaction components. Use a fresh bottle of this compound. Prevention: Prepare reaction setups meticulously. Flame-dry glassware under vacuum and backfill with an inert gas immediately before adding reagents. |
Core Protocol: Handling and Use Under Anhydrous Conditions
This section provides a validated, step-by-step methodology for using this compound in a typical synthesis, minimizing the risk of moisture-induced degradation.
Objective: To perform a reaction using this compound while maintaining an anhydrous environment.
Materials:
-
This compound (new bottle or properly stored aliquot)
-
Oven-dried (120°C overnight) or flame-dried glassware
-
Anhydrous solvent (e.g., distilled from a suitable drying agent or from a solvent purification system)
-
Inert gas supply (Nitrogen or Argon) with a manifold (Schlenk line) or glovebox
-
Gas-tight syringes and septa
Methodology:
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., round-bottom flask, condenser).
-
Flame-dry the entire apparatus under vacuum or high-purity inert gas flow.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Handling (Glovebox Recommended):
-
Transfer the required amount of this compound into a small, tared vial inside a glovebox.
-
If a glovebox is not available, open the main container under a positive flow of inert gas directed into the opening (gas blanket). Quickly remove the required amount and immediately reseal the main container.
-
-
Reaction Setup:
-
Add the weighed this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.
-
Seal the flask with a rubber septum.
-
Using a gas-tight syringe, add the anhydrous solvent, followed by any liquid reagents.
-
Stir the reaction under a static pressure of inert gas (e.g., using a balloon or bubbler).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or another appropriate method.
-
Upon completion, perform the reaction work-up as required by your specific procedure. Be aware that aqueous work-ups will destroy any remaining acetal.
-
Troubleshooting Workflow Diagram
If a reaction fails, follow this logical workflow to identify the source of the problem.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Dickinson, C. L., & Melby, L. R. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]
-
Miura, T., & Masaki, Y. (1995). This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols. Synthetic Communications, 25(13), 1981–1987. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. Available at: [Link]
-
HP Manufacturing. (n.d.). All You Need to Know about Acetal Properties, Challenges and Benefits. Retrieved from [Link]
-
Capon, B., & McL. A. Gruffydd, Ll. (1971). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic, 741. Available at: [Link]
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 20). Unpacking Acetal Hydrolysis: More Than Just a Protecting Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Unpacking Acetal Hydrolysis: More Than Just a Protecting Group - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. borealisgroup.com [borealisgroup.com]
- 10. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to THP Protection of Alcohols: Dicyanoketene Ethylene Acetal vs. p-Toluenesulfonic Acid
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, the tetrahydropyranyl (THP) ether remains a widely utilized protecting group due to its low cost, ease of introduction, and general stability under non-acidic conditions.[1][2] The choice of catalyst for the introduction of the THP group, however, can significantly impact the efficiency, selectivity, and substrate scope of the transformation. This guide provides an in-depth, objective comparison of two prominent catalysts for the tetrahydropyranylation of alcohols: the classic Brønsted acid, p-toluenesulfonic acid (p-TSA), and the mild, neutral π-acid catalyst, dicyanoketene ethylene acetal (DCKEA).
At a Glance: Key Differences in Performance
| Feature | This compound (DCKEA) | p-Toluenesulfonic Acid (p-TSA) |
| Catalyst Type | Neutral π-acid | Brønsted acid |
| Reaction Conditions | Neutral, mild | Acidic |
| Substrate Scope | Broad, including acid-sensitive substrates | Broad, but can be problematic with acid-labile groups |
| Catalyst Loading | Catalytic (typically 0.2 equiv.) | Catalytic (typically 0.05 equiv.) |
| Reaction Times | Generally longer (hours) | Typically shorter (minutes to hours) |
| Work-up | Simple, non-aqueous | Requires neutralization |
| Side Reactions | Minimal | Polymerization of DHP, degradation of acid-sensitive substrates |
The Underpinnings of Catalysis: Mechanistic Insights
The divergent nature of DCKEA and p-TSA is rooted in their distinct mechanisms of action. Understanding these pathways is critical for rational catalyst selection and reaction optimization.
p-Toluenesulfonic Acid: A Classic Acid-Catalyzed Pathway
The tetrahydropyranylation of an alcohol using p-TSA proceeds through a well-established acid-catalyzed mechanism.[3] The reaction is initiated by the protonation of 3,4-dihydro-2H-pyran (DHP) by p-TSA, which generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol. Subsequent deprotonation of the resulting oxonium ion by the tosylate anion regenerates the catalyst and affords the desired THP ether.
Caption: Acid-catalyzed THP protection mechanism with p-TSA.
A critical consideration with p-TSA is the potential for side reactions, particularly the acid-catalyzed polymerization of DHP.[4] Furthermore, the acidic conditions can be detrimental to substrates bearing other acid-labile protecting groups or functionalities.
This compound: A Neutral Approach
In contrast to the proton-donating nature of p-TSA, DCKEA functions as a neutral π-acid catalyst.[5] While the precise mechanism is not as extensively documented as the acid-catalyzed pathway, it is proposed that the electron-deficient double bond of DCKEA interacts with the π-system of DHP, activating it towards nucleophilic attack by the alcohol. This interaction polarizes the DHP, rendering the C2 position sufficiently electrophilic for the alcohol to add. This process occurs under neutral conditions, thereby circumventing the issues associated with strong acids.
A Head-to-Head Comparison: Experimental Data
The following table summarizes representative experimental data for the THP protection of various alcohols using DCKEA and p-TSA, highlighting the differences in reaction times and yields.
| Alcohol | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | DCKEA | 20 | DMF | 60 | 3 | 88 | [5] |
| Benzyl alcohol | p-TSA | 5 | CH₂Cl₂ | RT | 0.5-1 | >95 | [4] |
| 1-Octanol | DCKEA | 20 | DMF | 60 | 5 | 92 | [5] |
| 1-Octanol | p-TSA | 5 | CH₂Cl₂ | RT | 1 | ~95 | [4] |
| Cyclohexanol | DCKEA | 20 | DMF | 60 | 5 | 85 | [5] |
| Cyclohexanol | p-TSA | 5 | CH₂Cl₂ | RT | 1 | >95 | [4] |
| 4-Nitrobenzyl alcohol | DCKEA | 20 | DMF | 60 | 3 | 94 | [5] |
| 4-Nitrobenzyl alcohol | p-TSA | 5 | CH₂Cl₂ | RT | 1 | ~95 | [4] |
| Geraniol | DCKEA | 20 | DMF | 60 | 5 | 87 | [5] |
| Geraniol | p-TSA | 5 | CH₂Cl₂ | RT | 1 | >90 | [4] |
From the data, it is evident that p-TSA generally affords shorter reaction times and comparable or slightly higher yields for simple, robust alcohols. However, the true advantage of DCKEA lies in its applicability to substrates that would not tolerate acidic conditions.
In the Lab: Experimental Protocols
The following are representative, step-by-step protocols for the THP protection of an alcohol using both DCKEA and p-TSA.
Protocol 1: THP Protection using this compound (DCKEA)
Caption: Experimental workflow for THP protection using DCKEA.
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF), add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Add this compound (DCKEA, 0.2 equiv) to the mixture.
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure THP ether.[5]
Protocol 2: THP Protection using p-Toluenesulfonic Acid (p-TSA)
Caption: Experimental workflow for THP protection using p-TSA.
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).[4]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Deprotection: Reclaiming the Hydroxyl Group
The THP ether is readily cleaved under acidic conditions to regenerate the parent alcohol.[1] Common methods include treatment with acetic acid in a tetrahydrofuran/water mixture, or transacetalization with a catalytic amount of p-TSA in an alcohol solvent such as methanol or ethanol.[4] For highly sensitive substrates, milder deprotection methods have been developed.[4]
Conclusion: A Strategic Choice for the Synthetic Chemist
Both this compound and p-toluenesulfonic acid are effective catalysts for the tetrahydropyranylation of alcohols, each with its own set of advantages and disadvantages. The choice between them is not one of superiority, but rather of strategic selection based on the specific requirements of the synthetic task at hand. For rapid and efficient protection of robust alcohols, p-TSA remains a go-to catalyst. However, when dealing with delicate substrates containing acid-sensitive functionalities, the mild and neutral conditions offered by this compound provide a crucial advantage, expanding the utility of the THP protecting group in complex molecule synthesis.
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A Comparative Guide to Neutral Catalysts for Hydroxyl Group Protection
In the landscape of modern organic synthesis, particularly in the development of complex pharmaceuticals and fine chemicals, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. While traditional methods frequently rely on acidic or basic conditions, the demand for milder, more selective, and functional-group-tolerant protocols has led to the rise of neutral catalysis. This guide provides an in-depth, comparative analysis of prominent neutral catalytic systems for hydroxyl protection, offering experimental insights and data to inform your synthetic strategy.
The Imperative for Neutrality: Avoiding the Pitfalls of pH Extremes
The rationale for employing neutral catalysts extends beyond mere convenience; it is a strategic choice to preserve the integrity of sensitive molecules.[1][2] Acid-labile functionalities, such as acetals, ketals, and certain silyl ethers, are readily cleaved under acidic conditions. Conversely, base-sensitive groups, including esters and β-lactams, are prone to hydrolysis or elimination in the presence of strong bases. Neutral catalysts circumvent these issues, enabling the selective protection of hydroxyl groups in multifunctional molecules without compromising other reactive centers.
I. The Versatile Halogen: Iodine-Catalyzed Silylation
Iodine has emerged as a remarkably effective and practically neutral catalyst for the silylation of alcohols, most commonly employing hexamethyldisilazane (HMDS) as the silylating agent.[3][4] This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope.
Mechanistic Rationale
The catalytic cycle is believed to involve the activation of the Si-N bond in HMDS by iodine. While the precise mechanism is still a subject of investigation, a plausible pathway involves the formation of a reactive silyl iodide species or a polarized HMDS-Iodine adduct, which is then susceptible to nucleophilic attack by the alcohol.[3]
Caption: Proposed catalytic cycle for iodine-catalyzed silylation.
Performance Comparison
| Catalyst System | Substrate | Protecting Group | Reaction Time | Yield (%) | Reference |
| I₂/HMDS | Benzyl alcohol | TMS | 5 min | 98 | [3] |
| I₂/HMDS | Cyclohexanol | TMS | 10 min | 95 | [3] |
| I₂/HMDS | tert-Butanol | TMS | 30 min | 92 | [3] |
| I₂/TBDMSCl/NMI | Primary Alcohols | TBDMS | 5-60 min | >95 | [4] |
| I₂/TBDMSCl/NMI | Secondary Alcohols | TBDMS | 15-90 min | >90 | [4] |
NMI: N-Methylimidazole
Experimental Protocol: Trimethylsilylation of Benzyl Alcohol
-
To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (5 mL), add hexamethyldisilazane (HMDS, 0.6 mmol).
-
Add a catalytic amount of iodine (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the trimethylsilyl-protected benzyl alcohol.
II. Green Solvents and Catalysts: Ionic Liquids in Hydroxyl Protection
Ionic liquids (ILs) have garnered significant attention as environmentally benign solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability.[5][6] Certain ILs, particularly those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have demonstrated excellent catalytic activity for hydroxyl protection under neutral conditions.[7][8]
Mechanistic Rationale
DABCO-based ionic liquids are proposed to act as dual activation catalysts.[8] The cationic part of the IL can activate the electrophile (e.g., silylating agent or dihydropyran), while the basic anion can deprotonate the alcohol, enhancing its nucleophilicity. This synergistic activation allows the reaction to proceed efficiently under mild conditions.
Caption: Dual activation by a DABCO-based ionic liquid catalyst.
Performance Comparison: Tetrahydropyranylation of Alcohols
| Catalyst | Substrate | Reaction Time | Yield (%) | Reference |
| [Et₃N(CH₂)₄SO₃H][OTs] | Benzyl alcohol | 15 min | 96 | [9] |
| [Et₃N(CH₂)₄SO₃H][OTs] | Cyclohexanol | 20 min | 94 | [9] |
| Pyridinium chloride | Benzyl alcohol | 10 min | 95 | [10] |
| Pyridinium chloride | 1-Octanol | 15 min | 92 | [10] |
Experimental Protocol: Tetrahydropyranylation of Benzyl Alcohol using a DABCO-based Ionic Liquid
-
In a round-bottom flask, combine benzyl alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (DHP, 1.2 mmol).
-
Add the DABCO-based ionic liquid (e.g., [C₃DABCO][OAc], 5 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, add diethyl ether to the reaction mixture and filter to remove the ionic liquid.
-
The ionic liquid can be washed with diethyl ether and dried under vacuum for reuse.
-
The filtrate is concentrated under reduced pressure to yield the tetrahydropyranyl-protected benzyl alcohol.
III. The Rise of Metal-Free Catalysis: Organocatalysts for Hydroxyl Protection
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. Several classes of organocatalysts, including N-heterocyclic carbenes (NHCs), N-heterocyclic olefins (NHOs), and thioureas, have been successfully employed for the neutral protection of hydroxyl groups.
N-Heterocyclic Carbenes (NHCs) and Olefins (NHOs)
NHCs and their corresponding olefins are potent Brønsted base and nucleophilic catalysts.[11][12] They can efficiently deprotonate alcohols, facilitating their reaction with silylating agents. The dehydrogenative silylation of alcohols with hydrosilanes is a particularly attractive method, as it produces only hydrogen gas as a byproduct.[11]
Caption: Catalytic cycle for NHC-catalyzed dehydrogenative silylation.
Thiourea-Based Catalysts
Thiourea derivatives can act as hydrogen-bond donors, activating the hydroxyl group and making it more susceptible to nucleophilic attack. This mode of activation is particularly effective for the tetrahydropyranylation of alcohols.[13]
Performance Comparison: Silylation of Alcohols
| Catalyst | Substrate | Silylating Agent | Reaction Time | Yield (%) | Reference |
| NHO | Benzyl alcohol | PhSiH₃ | 1 h | 98 | [11] |
| NHO | Cyclohexanol | PhSiH₃ | 2 h | 95 | [11] |
| Thiourea | 1-Phenylethanol | DHP | 1 h | 99 | [13] |
| Thiourea | Menthol | DHP | 2 h | 98 | [13] |
Experimental Protocol: Dehydrogenative Silylation of Benzyl Alcohol with an N-Heterocyclic Olefin
-
To a solution of the N-heterocyclic olefin precursor (e.g., an imidazolium salt, 5 mol%) in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., NaH, 1.1 equiv) to generate the NHO in situ.
-
To this mixture, add benzyl alcohol (1.0 mmol) followed by the hydrosilane (e.g., triethylsilane, 1.2 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. The Ultimate Neutrality: Solvent- and Catalyst-Free Protection
In the pursuit of green and sustainable chemistry, methods that eliminate the need for both solvents and catalysts represent the ideal scenario. For certain protection reactions, such as the pivaloylation of alcohols, this has been achieved with remarkable efficiency.[5][6][14]
Rationale and Scope
These reactions are typically driven by heat and rely on the inherent reactivity of the reagents. While not universally applicable, they are highly effective for robust protecting groups and less sensitive substrates. The absence of a catalyst and solvent simplifies the workup procedure significantly and minimizes waste generation.[5][6][14]
Performance Data: Pivaloylation of Alcohols
| Substrate | Reaction Time (at 80-85 °C) | Yield (%) | Reference |
| 1-Octanol | 30 min | 95 | [14] |
| Benzyl alcohol | 15 min | 98 | [14] |
| Cyclohexanol | 45 min | 92 | [14] |
Experimental Protocol: Solvent- and Catalyst-Free Pivaloylation of Benzyl Alcohol
-
In a clean, dry flask, combine benzyl alcohol (1.0 mmol) and pivaloyl chloride (1.2 mmol).
-
Heat the mixture to 80-85 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pivaloyl-protected benzyl alcohol.
Conclusion: Selecting the Optimal Neutral Catalyst for Your Needs
The choice of a neutral catalyst for hydroxyl protection is a multifaceted decision that depends on the specific substrate, the desired protecting group, and the overall synthetic strategy.
-
Iodine-catalyzed silylation offers a simple, cost-effective, and highly efficient method for introducing trimethylsilyl and other silyl ethers.
-
Ionic liquids provide a green and recyclable catalytic system, particularly for tetrahydropyranylation, often under solvent-free conditions.
-
Organocatalysts , such as NHCs and thioureas, represent a powerful metal-free approach, enabling reactions like dehydrogenative silylation with minimal byproduct formation.
-
Solvent- and catalyst-free methods , when applicable, are the most environmentally benign and economical choice.
By understanding the mechanisms, performance, and practical considerations of each of these neutral catalytic systems, researchers and drug development professionals can make informed decisions to streamline their synthetic routes, improve yields, and enhance the overall efficiency and sustainability of their chemical processes.
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Substrate scope limitations of Dicyanoketene ethylene acetal
Comparative Guide: Dicyanoketene Ethylene Acetal (DCKEA) Catalytic Utility, Substrate Scope, and Operational Limitations
Executive Summary
This compound (DCKEA) (CAS: 5694-65-5) is a bifunctional reagent serving two distinct roles in organic synthesis:
-
A Mild, Neutral
-Acid Catalyst: It functions as a "push-pull" olefin that activates acetals and ethers via Single Electron Transfer (SET) or weak Lewis acidity without the harsh oxidative properties of Tetracyanoethylene (TCNE) or the high acidity of p-Toluenesulfonic acid (p-TsOH). -
A Stable Precursor to Dicyanoketene: Upon thermolysis (>100°C), it unmasks to generate highly reactive dicyanoketene for cycloadditions.
Best For: Protecting group manipulations (THP formation, acetal hydrolysis) in acid-sensitive substrates (e.g., N-Boc/N-Cbz amino acids). Not Recommended For: Sterically hindered esterifications (tertiary alcohols), transesterification of fatty esters (where TCNE is superior), or substrates sensitive to high temperatures (if used as a ketene source).
Mechanism of Action
DCKEA operates differently from standard Brønsted acids. Its "push-pull" electronic structure—combining electron-withdrawing cyano groups with electron-donating dioxy groups—allows it to act as a soft
Figure 1:
Caption: DCKEA forms a Charge-Transfer Complex (CTC) with electron-rich substrates (like enol ethers), activating them for nucleophilic attack under neutral conditions.
Comparative Analysis: DCKEA vs. Alternatives
The following table contrasts DCKEA with standard reagents used for similar transformations (acetalization, esterification).
| Feature | DCKEA | Tetracyanoethylene (TCNE) | p-TsOH / HCl | DDQ |
| Primary Role | Mild | Strong | Strong Brønsted Acid | Oxidant / Lewis Acid |
| Acidity (pH) | Neutral (pH ~6-7) | Neutral but generates acid in situ | Highly Acidic (pH < 1) | Neutral/Acidic |
| Oxidative Power | Low (Non-oxidizing) | High (Can oxidize thiols/amines) | None | High |
| Steric Tolerance | Low (Fails with | Medium | High | Medium |
| Sensitive Groups | Excellent (Tolerates N-Boc, N-Cbz) | Good, but risk of oxidation | Poor (Cleaves Boc, acetals) | Good (Tolerates acids) |
| Transesterification | Poor (Sluggish) | Excellent | Good | N/A |
Substrate Scope Limitations
While DCKEA is a superior choice for "delicate" chemistry, it has distinct limitations where stronger catalysts are required.
A. Steric Limitations (The Tertiary Barrier)
-
Observation: In esterification reactions, DCKEA fails to catalyze the reaction of carboxylic acids with tertiary alcohols (e.g., tert-butanol).
-
Data Point: While primary alcohols yield >90% esters, t-butyl esters show 0% yield even at 60°C.
-
Alternative: Use DMAP/DCC or Yamaguchi esterification for hindered substrates.
B. Electronic Limitations (Nucleophilicity)
-
Observation: DCKEA requires a threshold of nucleophilicity from the alcohol substrate. Electron-deficient alcohols react sluggishly.
-
Data Point: Reaction with 2,2,2-trichloroethanol fails to produce practical yields of esters, whereas TCNE can drive this reaction more effectively.
-
Transesterification: DCKEA is ineffective for transesterifying methyl laurate with higher alcohols (except ethanol). TCNE is the superior catalyst for this transformation.
C. Substrate-Specific Failures
-
Allyl/Benzyl/Propargyl Alcohols: In direct comparisons, TCNE provides higher yields for these specific substrates than DCKEA.[1]
-
Basic Amines: Substrates containing free, basic amines can poison the
-acid catalyst by forming stable, inactive complexes with the nitrile groups.
Experimental Protocols
Protocol A: Mild Tetrahydropyranylation (THP Protection)
Use Case: Protecting a primary alcohol in the presence of an acid-labile N-Boc group.
-
Reagents: Dissolve alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Catalyst: Add DCKEA (0.2 mmol, 20 mol%).
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC.
-
Note: Solution typically remains colorless or turns pale yellow.
-
-
Workup: Wash with saturated NaHCO₃ (to ensure removal of any trace cyanocarbon byproducts), dry over MgSO₄, and concentrate.
-
Validation: Yields typically 85–95%. N-Boc groups remain 100% intact.
Protocol B: In Situ Generation of Dicyanoketene (Cycloaddition)
Use Case: Diels-Alder reaction with a diene.
-
Setup: Mix DCKEA (1.0 equiv) and the target diene (1.2 equiv) in Toluene or Xylene.
-
Thermolysis: Heat to reflux (>110°C).
-
Trapping: The transient dicyanoketene immediately reacts with the diene.
-
Limitation: This protocol is incompatible with substrates that degrade above 100°C.
Decision Matrix: When to Use DCKEA
Figure 2: Reagent Selection Logic
Caption: Logical flow for selecting DCKEA over conventional acid or oxidative catalysts.
References
-
Miura, T., & Masaki, Y. (1995).[6] "this compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols." Synthetic Communications, 25(13), 1981–1987.[6] Link
-
Masaki, Y., et al. (1997).[1] "Mild Esterification and Transesterification of Carboxylic Acids Catalyzed by Tetracyanoethylene and Dicyanoketene Dimethyl Acetal." Chemistry Letters, 26(1), 55-56. Link
-
Dickinson, C. L., & Melby, L. R. (1963). "this compound."[3][6][7][8] Organic Syntheses, Coll. Vol. 4, p. 276. Link
-
Miyazawa, Y., et al. (2019). "Synthesis and odour evaluation of novel sulfur-containing cyclic acetals." Flavour and Fragrance Journal, 34(1), 43-51. Link
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Dicyanoketene Ethylene Acetal (DCKEA)
Part 1: Executive Summary & Core Directive
Dicyanoketene ethylene acetal (DCKEA) is a specialized "push-pull" olefin widely used in cycloaddition reactions (e.g., Diels-Alder). While valuable for synthesis, it presents a unique dual-hazard profile: hydrolytic instability and nitrile toxicity .
The Core Directive: Do NOT treat this compound as standard organic waste. Do NOT attempt bench-top chemical destruction (e.g., bleach oxidation) without advanced monitoring.
The only validated disposal method for bulk DCKEA is high-temperature incineration via a licensed hazardous waste vendor. This guide outlines the segregation logic required to prevent the accidental release of Hydrogen Cyanide (HCN) or exothermic polymerization in your waste stream.
Part 2: Technical Risk Profile (The "Why")
To handle DCKEA safely, one must understand its molecular behavior. It is not merely a "toxic solid"; it is a reactive functional group system.
1. The Hydrolysis Hazard
DCKEA contains a ketene acetal moiety. In the presence of water and trace acid, ketene acetals hydrolyze.
-
Mechanism: Protonation of the acetal oxygen
Ring opening Formation of the corresponding ester/lactone + alcohol. -
The Risk: For DCKEA, hydrolysis disrupts the stability of the dicyano-group. Under acidic conditions, this degradation can liberate Hydrogen Cyanide (HCN) or reactive cyano-ketene intermediates.
-
Operational Consequence: DCKEA must never be placed in "Acidic Aqueous Waste" containers.
2. The Nitrile Classification
Although DCKEA is an organic nitrile (covalent C-CN bond), many waste management vendors classify all cyano-compounds as "Cyanides."
-
Incompatibility: Mixing organic nitriles with strong oxidizers (like Perchloric acid or Nitric acid) can cause catastrophic fires or explosions.
-
Operational Consequence: Segregate as "Organic Cyanides" to prevent rejection by waste vendors.
3. Physical & Chemical Data Summary
| Property | Value | Operational Implication |
| CAS Number | 5418-95-1 | Use for waste manifesting. |
| Physical State | Solid (Needles) | Dust inhalation risk; use powder hood. |
| Melting Point | 115–116.5 °C | Stable solid at RT, but avoid heat sources. |
| Reactivity | Moisture Sensitive | Keep containers tightly chemical-taped. |
| Incompatibilities | ACIDS , Strong Oxidizers | CRITICAL: Keep away from acidic waste streams.[1] |
| Signal Word | DANGER | Acute Toxicity, Irritant.[2][3] |
Part 3: Operational Disposal Protocol
This protocol is designed to be a self-validating system. You must verify pH and solvent compatibility before sealing any waste container.
Phase 1: Waste Segregation (The Decision Tree)
The following logic governs how to categorize DCKEA waste.
Figure 1: Decision logic for segregating DCKEA waste streams to prevent acidic hydrolysis.
Phase 2: Step-by-Step Disposal Procedures
A. Bulk Solid Disposal (Unused Reagent)
-
Primary Container: Keep in the original manufacturer's bottle if possible. If not, transfer to a clean HDPE wide-mouth jar.
-
Stabilization: Do not add water or solvents. Keep it dry.[4]
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Storage: Place the container in a secondary containment bin designated for "Toxic Solids."
B. Reaction Mixtures & Mother Liquors
-
The "Acid Check" (Self-Validating Step): Before pouring any DCKEA solution into a waste drum, dip a pH strip into the solution.
-
If pH < 7: You must neutralize it first. Slowly add Saturated Sodium Bicarbonate (
) until pH is 7–8. Warning: Evolution of gas may occur.
-
-
Solvent Compatibility: Ensure the waste solvent stream is compatible (e.g., Halogenated vs. Non-Halogenated).
-
Segregation: Pour into a waste container tagged "Organic Waste + Nitriles."
-
Crucial: Do not pour into "Acid Waste" or "Oxidizer Waste" containers.
-
C. Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a NIOSH N95 or P100 respirator.
-
Dry Cleanup: Do NOT use wet paper towels initially (avoids hydrolysis).
-
Cover the spill with a dry absorbent (Vermiculite or Sand).
-
Sweep carefully into a dust pan to minimize dust generation.
-
-
Final Wash: Once the bulk solid is removed, wipe the surface with a mildly alkaline soap solution (pH > 7) to remove residues without generating HCN.
Part 4: Common Pitfalls & "Senior Scientist" Insights
1. The "Bleach" Myth
-
Incorrect Practice: "I'll just add bleach (Sodium Hypochlorite) to kill the cyanide."
-
Why it fails: Bleach is effective for inorganic cyanides (CN⁻ ions). For organic nitriles like DCKEA, bleach can react unpredictably, often failing to cleave the nitrile bond or creating toxic chlorinated byproducts.
-
Correct Practice: Incineration is the only reliable destruction method for covalent nitriles.
2. Waste Vendor Communication
-
When declaring this waste, explicitly state "Organic Nitrile" rather than just "Cyanide."
-
"Cyanide" triggers expensive treatment protocols for inorganic salts. "Organic Nitrile" directs the waste to the fuel blending/incineration stream, which is appropriate and more cost-effective.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5][7][8] [Link]
-
Organic Syntheses. (1963). This compound.[5][6] Org. Synth. 1963, 43, 20. (Provides synthesis and stability context). [Link]
-
PubChem. (n.d.). Compound Summary: (1,3-Dioxolan-2-ylidene)propanedinitrile (CAS 5418-95-1). National Library of Medicine. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. fishersci.com [fishersci.com]
- 3. axxence.de [axxence.de]
- 4. fishersci.es [fishersci.es]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sci-Hub. This compound as a Mild and Efficient Catalyst for Tetrahydropyranylation of Alcohols / Synthetic Communications, 1995 [sci-hub.box]
- 7. orgsyn.org [orgsyn.org]
- 8. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
